Product packaging for Bromo-PEG4-NHS ester(Cat. No.:)

Bromo-PEG4-NHS ester

Cat. No.: B11835594
M. Wt: 426.26 g/mol
InChI Key: GIZQHAGVFHQMFN-UHFFFAOYSA-N
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Description

Bromo-PEG4-NHS ester is a useful research compound. Its molecular formula is C15H24BrNO8 and its molecular weight is 426.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24BrNO8 B11835594 Bromo-PEG4-NHS ester

Properties

Molecular Formula

C15H24BrNO8

Molecular Weight

426.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C15H24BrNO8/c16-4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(20)25-17-13(18)1-2-14(17)19/h1-12H2

InChI Key

GIZQHAGVFHQMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Bromo-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of chemical biology and drug development. This molecule incorporates three key chemical features: a bromo group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent linkage of biomolecules, facilitating the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The NHS ester provides a means for facile conjugation to primary amines, such as those found on the surface of proteins, while the bromo group can react with nucleophiles like thiols. The hydrophilic PEG4 spacer enhances solubility and can provide optimal spatial separation between the conjugated molecules. This guide provides a comprehensive overview of the technical data, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is critical for its successful application. The following table summarizes key quantitative data for this reagent.

PropertyValueSource(s)
Chemical Formula C₁₅H₂₄BrNO₈[1]
Molecular Weight 426.26 g/mol [1]
CAS Number 2148295-98-9[1]
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO, DMF[2]
Storage Conditions Store at -20°C, protected from moisture[2]

Key Applications

The bifunctional nature of this compound makes it a versatile reagent for a variety of bioconjugation applications. Its primary uses are in the development of PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody conjugated to a cytotoxic drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the cytotoxic payload is then released. This compound can be used to link the drug to the antibody, often by reacting the NHS ester with lysine residues on the antibody surface.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These should be optimized for specific applications.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a modular approach for synthesizing a PROTAC where this compound links a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a thiol group).

Materials:

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a thiol group

  • This compound

  • Anhydrous DMF or DMSO

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Reaction with Target Protein Ligand:

    • Dissolve the target protein ligand (with a primary amine) in anhydrous DMF or DMSO.

    • Add a slight molar excess (1.1-1.2 equivalents) of this compound.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Step 2: Purification of the Intermediate:

    • Once the reaction is complete, purify the resulting intermediate (Target Protein Ligand-PEG4-Bromo) using reverse-phase HPLC.

  • Step 3: Reaction with E3 Ligase Ligand:

    • Dissolve the purified intermediate and the E3 ligase ligand (with a thiol group) in anhydrous DMF or DMSO.

    • Add a base (e.g., triethylamine, 2-3 equivalents) to facilitate the nucleophilic substitution reaction between the bromo group and the thiol group.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Step 4: Final Purification:

    • Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

Visualizing Workflows and Mechanisms

Diagrams can aid in understanding the complex processes in which this compound is involved.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound as linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

ADC_Synthesis_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Monoclonal Antibody (with primary amines) Step1 Step 1: Antibody-Linker Conjugation (NHS ester reaction) Antibody->Step1 Linker This compound Linker->Step1 Drug Cytotoxic Drug (with reactive group for bromo) Step2 Step 2: Drug Conjugation (Bromo reaction) Drug->Step2 Intermediate Antibody-Linker Intermediate Step1->Intermediate Intermediate->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC Purification Purification ADC->Purification

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to Bromo-PEG4-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development.

Chemical Structure and Properties

This compound, systematically named 2,5-dioxopyrrolidin-1-yl 1-(2-bromoacetamido)-3,6,9,12-tetraoxapentadecan-15-oate, is a versatile crosslinking reagent. Its structure is characterized by three key functional components: a bromoacetyl group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of reactive groups allows for the sequential or simultaneous conjugation of molecules bearing thiol and amine functionalities, respectively.

The bromoacetyl group is specifically reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. The NHS ester, on the other hand, reacts with primary amines to form a stable amide bond. The hydrophilic PEG4 spacer arm enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and provides a defined spatial separation between the conjugated molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and performing bioconjugation experiments.

PropertyValueReference(s)
Chemical Formula C17H27BrN2O9[1]
Molecular Weight 483.3 g/mol [1]
CAS Number 1260139-70-5[1]
Purity Typically ≥95%[1]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, Dichloromethane[1]
Storage Conditions Store at -20°C, protected from moisture

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. The reactivity of the NHS ester and the bromoacetyl group can be modulated by adjusting the pH of the reaction buffer.

Reaction with Primary Amines (NHS Ester)

The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues in proteins, at a physiological to slightly alkaline pH (typically 7.2-8.5). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

NHS_Ester_Reaction cluster_reagents Reactants cluster_product Products reagents R1-NH2 + Bromo-PEG4-NHS intermediate Tetrahedral Intermediate reagents->intermediate pH 7.2-8.5 product R1-NH-CO-PEG4-Bromo + NHS intermediate->product Elimination

Caption: Reaction of the NHS ester with a primary amine.

Reaction with Thiols (Bromoacetyl Group)

The bromoacetyl group reacts with sulfhydryl groups, such as those from cysteine residues, via nucleophilic substitution. This reaction is most efficient at a slightly acidic to neutral pH (typically 6.5-7.5) to ensure the thiol is in its more nucleophilic thiolate form while minimizing the reactivity of primary amines. This reaction forms a stable thioether linkage.

Bromoacetyl_Reaction cluster_reagents Reactants cluster_product Products reagents R2-SH + R1-NH-CO-PEG4-Bromo product R1-NH-CO-PEG4-S-R2 + HBr reagents->product pH 6.5-7.5

Caption: Reaction of the bromoacetyl group with a thiol.

Experimental Protocols

The following are detailed, generalized protocols for performing a two-step sequential conjugation using this compound. These protocols should be optimized for specific applications.

Protocol 1: Conjugation to an Amine-Containing Molecule (Step 1)

This protocol describes the reaction of the NHS ester moiety of the crosslinker with a protein or other molecule containing primary amines (Molecule A).

Materials:

  • Molecule A (e.g., antibody, protein)

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Molecule A: Dissolve Molecule A in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.2).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 2: Conjugation to a Thiol-Containing Molecule (Step 2)

This protocol describes the reaction of the bromoacetyl group of the now-modified Molecule A with a molecule containing a free sulfhydryl group (Molecule B).

Materials:

  • Bromoacetyl-activated Molecule A (from Protocol 1)

  • Molecule B (containing a free thiol)

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5

  • Quenching Buffer: 1 M 2-Mercaptoethanol or Cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Activated Molecule A: The purified product from Protocol 1 should be in a suitable buffer at pH 6.5-7.5.

  • Prepare Molecule B: Dissolve Molecule B in the Reaction Buffer. If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of Molecule B to the solution of activated Molecule A.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add the Quenching Buffer to a final concentration of 10-20 mM to react with any unreacted bromoacetyl groups. Incubate for 15 minutes.

  • Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess Molecule B and quenching reagents.

  • Characterization: Analyze the final conjugate to confirm its identity, purity, and functionality.

Application in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis of a PROTAC using this compound typically follows a modular approach. For instance, the NHS ester end of the linker can be reacted with an amine-containing E3 ligase ligand, followed by purification. The resulting intermediate, now bearing a bromoacetyl group, can then be reacted with a thiol-containing ligand for the target protein.

PROTAC Synthesis and Mechanism of Action Workflow

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate E3 Ligand-PEG4-Bromo E3_Ligand->Intermediate Step 1: NHS ester reaction Linker Bromo-PEG4-NHS Linker->Intermediate Target_Ligand Target Protein Ligand (with -SH) PROTAC Final PROTAC Target_Ligand->PROTAC Intermediate->PROTAC Step 2: Bromoacetyl reaction Ternary_Complex Ternary Complex Formation (E3-PROTAC-Target) PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Workflow for PROTAC synthesis and its mechanism of action.

Synthesis of this compound

Detailed, step-by-step protocols for the synthesis of this compound are proprietary and not widely available in public literature. The synthesis generally involves the reaction of an amine-terminated PEG4 with a bromoacetylating agent, followed by the conversion of a terminal carboxylic acid group to an NHS ester.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation and drug discovery, particularly in the development of PROTACs. Its well-defined structure, hydrophilic spacer, and orthogonal reactivity provide researchers with a high degree of control over the conjugation process. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this important chemical tool.

References

A Technical Guide to the Mechanism and Application of Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, heterobifunctional crosslinkers are indispensable tools for creating precisely engineered bioconjugates. Among these, Bromo-PEG4-NHS ester stands out for its utility in linking amine- and thiol-containing molecules. This guide provides an in-depth examination of its core mechanism of action, experimental protocols, and key reaction parameters.

This compound is a heterobifunctional crosslinker composed of three distinct chemical moieties:

  • An N-hydroxysuccinimide (NHS) ester , which is highly reactive toward primary amines.[1][2][3]

  • A bromo group , typically part of a bromoacetamide structure, which selectively reacts with thiol (sulfhydryl) groups.[4][5]

  • A hydrophilic polyethylene glycol (PEG4) spacer , which enhances solubility in aqueous solutions and provides a flexible, stericly-unhindered connection between conjugated molecules.

This dual reactivity allows for controlled, sequential conjugation, making it a valuable linker in applications ranging from antibody-drug conjugates (ADCs) and protein labeling to the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action

The functionality of this compound is defined by the distinct reactivity of its two terminal groups, enabling the covalent linkage of two different molecules through a step-wise process.

Amine-Reactive NHS Ester Moiety

The NHS ester group facilitates the acylation of primary amines, such as those on the ε-amino group of lysine residues or the N-terminus of a protein. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine attacks the carbonyl carbon of the ester. This leads to the formation of a highly stable and irreversible amide bond, with N-hydroxysuccinimide (NHS) released as a byproduct.

The efficiency of this reaction is critically dependent on pH. The optimal pH range is between 7.2 and 8.5. Below pH 7.2, the primary amine is increasingly protonated (-NH3+), rendering it non-nucleophilic and slowing the reaction. Conversely, at a pH above 8.5, the competing reaction of NHS ester hydrolysis accelerates significantly, which can lower the overall yield of the desired conjugate. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).

NHSEsterMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1_Linker Bromo-PEG4- NHS_Ester NHS Ester (Succinimidyl Ester) Intermediate R₁-C(O⁻)(NH₂⁺-P)-O-NHS R1_Linker->Intermediate + Protein-NH₂ (pH 7.2-8.5) NHS_Ester->Intermediate + Protein-NH₂ (pH 7.2-8.5) Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Stable Amide Bond (Bromo-PEG4-Protein) Intermediate->Amide_Bond Elimination NHS_Leaving_Group NHS Byproduct (N-Hydroxysuccinimide) Intermediate->NHS_Leaving_Group Release

Diagram 1. Mechanism of NHS ester reaction with a primary amine.
Thiol-Reactive Bromoacetamido Moiety

The bromoacetamido group reacts selectively with thiol (sulfhydryl) groups, most notably those on cysteine residues within proteins and peptides. This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine atom. This displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a stable thioether bond.

The reaction with bromoacetyl groups is also pH-dependent, as the thiol must be in its nucleophilic thiolate form (S⁻). This reaction is typically efficient at pH values above neutral. Studies comparing bromoacetyl and maleimide reactivity have shown that the bromoacetyl group reacts effectively with thiols at higher pH values, such as pH 9.0, while retaining high chemoselectivity and not reacting with other nucleophiles like amines or imidazole. This differential reactivity is key to performing sequential conjugations.

BromoThiolMechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products R2_Linker Amine-PEG4-Amide- Bromo_Group Bromoacetyl Group (-CH₂Br) Transition [P-S···CH₂(R₂)···Br]⁻ R2_Linker->Transition + Protein-SH (pH > 7.5) Bromo_Group->Transition + Protein-SH (pH > 7.5) Protein_SH Protein-SH (Thiol Group) Thioether_Bond Stable Thioether Bond (Amine-PEG4-Amide-S-Protein) Transition->Thioether_Bond Displacement Bromide_Ion Bromide Ion (Br⁻) Transition->Bromide_Ion Release

Diagram 2. Mechanism of bromoacetyl reaction with a thiol group.

Quantitative Reaction Parameters

The success of a bioconjugation experiment relies on precise control of reaction conditions. The table below summarizes the key parameters for utilizing this compound.

ParameterNHS Ester MoietyBromoacetamido Moiety
Target Functional Group Primary Amine (-NH₂)Thiol / Sulfhydryl (-SH)
Target Residues Lysine, N-TerminusCysteine
Resulting Covalent Bond AmideThioether
Optimal Reaction pH 7.2 – 8.5> 7.5 (e.g., 9.0)
Common Quenching Agent Tris, Glycine, HydroxylamineCysteine, 2-Mercaptoethanol
Incompatible Buffers Buffers with primary amines (e.g., Tris, Glycine)-
Potential Inhibitors High concentrations of Sodium Azide (>3 mM)-

Experimental Protocols

A typical workflow for using a heterobifunctional crosslinker like this compound involves a two-step sequential process to ensure specificity and prevent polymerization.

Workflow start Start: Prepare Reagents step1 Step 1: NHS Ester Reaction React Molecule 1 (Amine-containing) with this compound (pH 7.2-8.5, 30-60 min, RT) start->step1 purify1 Step 2: Intermediate Purification Remove excess crosslinker via desalting column or dialysis. step1->purify1 step2 Step 3: Thiol Reaction Add purified intermediate to Molecule 2 (Thiol-containing) (pH > 7.5, 1-2 hours, RT) purify1->step2 quench Step 4: Quench Reaction (Optional) Add excess small molecule thiol (e.g., cysteine) to cap unreacted bromoacetyl groups. step2->quench purify2 Step 5: Final Purification Purify the final bioconjugate (e.g., SEC, Dialysis). quench->purify2 end End: Characterize Conjugate purify2->end

Diagram 3. General experimental workflow for bioconjugation.
Generalized Two-Step Conjugation Protocol

This protocol provides a general framework. Molar excess of the crosslinker, reaction times, and temperatures should be optimized for specific applications.

Materials:

  • Molecule 1 (e.g., antibody with accessible amines, 1-5 mg/mL)

  • Molecule 2 (e.g., thiol-containing peptide or drug)

  • This compound

  • Anhydrous organic solvent (DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Crosslinker: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

  • Step 1: Reaction with Amine-Containing Molecule:

    • Ensure Molecule 1 is in an amine-free buffer (like PBS) at pH 7.2-8.0.

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of Molecule 1. The final concentration of organic solvent should ideally be below 10%.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Intermediate Purification:

    • Remove unreacted this compound from the activated Molecule 1. This is a critical step to prevent undesired side reactions.

    • Use a desalting column (e.g., Zeba™ Spin) equilibrated with a suitable buffer (e.g., PBS, pH 7.2) for rapid purification. Dialysis can also be used.

  • Step 2: Reaction with Thiol-Containing Molecule:

    • Immediately add the thiol-containing Molecule 2 to the purified, activated Molecule 1. A 1.5- to 5-fold molar excess of the thiol molecule over Molecule 1 is typically recommended.

    • If necessary, adjust the pH of the reaction to be optimal for the bromo-thiol reaction (e.g., pH 7.5-9.0).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction and cap any remaining reactive bromoacetyl groups, add a small molecule thiol like cysteine or 2-mercaptoethanol to the reaction mixture and incubate for an additional 15 minutes.

  • Final Purification:

    • Purify the final conjugate to remove excess Molecule 2 and quenching reagents using desalting columns, dialysis, or other chromatography methods appropriate for the conjugate size and properties.

  • Analysis:

    • Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

References

Navigating the Aqueous Environment: A Technical Guide to Bromo-PEG4-NHS Ester Solubility and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful use of heterobifunctional crosslinkers like Bromo-PEG4-NHS ester is paramount for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. A critical, yet often challenging, aspect of working with these reagents is understanding and managing their solubility and stability in aqueous buffers. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols, and a discussion of the key factors influencing its reactivity in aqueous media.

Core Concepts: Solubility and Stability

The this compound is a versatile molecule featuring a bromo group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which in turn improves its solubility in aqueous solutions compared to non-PEGylated linkers.[1][2][3] However, the NHS ester moiety is susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly impact the efficiency of conjugation reactions.[4]

Factors Influencing Solubility and Stability:
  • Organic Solvents: this compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is common practice to first dissolve the reagent in one of these solvents before adding it to an aqueous reaction buffer.

  • Aqueous Buffers: While the PEG spacer improves water solubility, achieving high concentrations directly in aqueous buffers can be challenging. The presence of salts in buffers can also affect solubility. For a similar compound, DBCO-PEG4-NHS ester, the solubility in aqueous buffers is reported to be up to 1.5 mM.

  • pH: The pH of the aqueous buffer is a critical factor. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. At lower pH values, the primary amines are protonated and less reactive. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly.

  • Temperature: Reactions are typically carried out at room temperature or on ice. Lower temperatures can help to slow down the rate of hydrolysis.

  • Moisture: this compound is moisture-sensitive. It is crucial to store the reagent in a desiccated environment at -20°C and to allow it to equilibrate to room temperature before opening to prevent condensation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility and stability of this compound and related compounds.

Solvent Solubility Citation
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Aqueous Buffers (general)The PEG4 spacer increases solubility in aqueous media.
Aqueous Buffers (for DBCO-PEG4-NHS ester)Up to 1.5 mM

Table 1: Solubility of this compound and Analogs in Various Solvents.

pH Temperature Half-life of NHS Ester Hydrolysis Citation
7.00°C4-5 hours
8.64°C10 minutes

Table 2: Influence of pH and Temperature on the Hydrolysis Rate of NHS Esters.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Use in a Typical Bioconjugation Reaction

This protocol describes the preparation of a this compound stock solution and its subsequent use for labeling a protein with primary amines.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein to be labeled (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve approximately 4.26 mg of the reagent (MW: 426.26 g/mol ) in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Experimental Determination of Aqueous Solubility

This protocol outlines a method to estimate the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 1-2 minutes and then allow it to equilibrate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Separation of Undissolved Reagent: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be done by measuring the absorbance at a specific wavelength if the molar absorptivity is known, or by a suitable analytical method such as HPLC. Due to the hydrolysis of the NHS ester, it is also possible to measure the concentration of the released NHS at around 260 nm.

Visualizing Pathways and Workflows

Reaction of this compound with a Primary Amine

reaction_pathway reagent This compound product Stable Amide Bond (Conjugate) reagent->product + amine Primary Amine (e.g., on a protein) amine->product nhs N-Hydroxysuccinimide (Leaving Group) product->nhs releases

Caption: Amine conjugation reaction.

Competing Hydrolysis of this compound

hydrolysis_pathway reagent This compound hydrolyzed_product Inactive Carboxylate reagent->hydrolyzed_product + water Water (Aqueous Buffer) water->hydrolyzed_product nhs N-Hydroxysuccinimide hydrolyzed_product->nhs releases

Caption: NHS ester hydrolysis.

Experimental Workflow for Bioconjugation

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMSO/DMF start->dissolve mix Add Ester Solution to Protein dissolve->mix prepare_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) prepare_protein->mix incubate Incubate (RT or on ice) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: Bioconjugation workflow.

Logical Flow for Handling Bromo-PEG4-NHS Esterdot

logical_flow start Store Reagent (-20°C, desiccated) equilibrate Equilibrate to Room Temperature before opening start->equilibrate dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) equilibrate->dissolve use_immediately Use Immediately in Aqueous Reaction dissolve->use_immediately check_ph Is buffer pH 7.2-8.5 and amine-free? use_immediately->check_ph proceed Proceed with Reaction check_ph->proceed Yes adjust_buffer Adjust or Exchange Buffer check_ph->adjust_buffer No adjust_buffer->use_immediately

References

An In-depth Technical Guide to the Reactivity of Bromo-PEG4-NHS Ester with Amines and Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and application of Bromo-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemistry and Reaction Principles

This compound is a versatile reagent featuring two distinct reactive moieties at either end of a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and specific conjugation to different functional groups on biomolecules.[1][2]

  • N-hydroxysuccinimide (NHS) Ester: This group targets primary amines (-NH₂), such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4]

  • Bromoacetyl Group: This moiety specifically reacts with sulfhydryl (thiol) groups (-SH), predominantly found on cysteine residues, to create a stable thioether linkage.[5]

The hydrophilic PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Reaction Mechanisms

The conjugation reactions proceed via well-defined chemical pathways:

  • Amine Acylation: The NHS ester reacts with a primary amine through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

  • Thiol Alkylation: The bromoacetyl group reacts with a thiol via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (R-S⁻), which is more nucleophilic than the protonated thiol, attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.

Quantitative Data on Reactivity and Specificity

The differential reactivity of the NHS ester and bromoacetyl groups is highly dependent on the pH of the reaction buffer. This pH dependence can be exploited to achieve sequential and site-specific conjugation.

Table 1: pH Dependence of this compound Reactive Groups

Reactive GroupTarget ResidueOptimal pH RangeKey Considerations
NHS Ester Primary Amines (Lysine, N-terminus)7.2 - 8.5Reaction with primary amines is most efficient in this range. Below this range, the amine is protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
Bromoacetyl Thiols (Cysteine)8.0 - 9.0The reactivity of the bromoacetyl group with thiols increases with pH as the thiol group (pKa ~8.5) becomes deprotonated to the more nucleophilic thiolate anion.

Table 2: Competing Reactions and Hydrolysis Rates

Reactive GroupCompeting ReactionConditions Favoring CompetitionHalf-life of Hydrolysis
NHS Ester HydrolysispH > 8.5, aqueous buffers~4-5 hours at pH 7.0 (0°C); ~10 minutes at pH 8.6 (4°C)
Bromoacetyl Reaction with other nucleophilesHigh pH, absence of thiolsGenerally more stable to hydrolysis than NHS esters under typical conjugation conditions.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific biomolecules and desired degree of labeling.

Sequential Conjugation Strategy: Amine-First Labeling

This protocol is designed for when the primary amine-containing molecule is to be labeled first.

Materials:

  • This compound

  • Amine-containing protein (Protein-NH₂)

  • Thiol-containing molecule (Molecule-SH)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • Thiol reaction buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 8.0-9.0)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve Protein-NH₂ in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines like Tris or glycine.

  • Reaction with Primary Amines:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Removal of Excess Crosslinker:

    • Remove the unreacted this compound using a desalting column or through dialysis against the amine-free reaction buffer. This step is crucial to prevent the bromoacetyl group from reacting with any primary amines on the second molecule.

  • Reaction with Thiols:

    • Adjust the pH of the purified, bromoacetyl-activated protein solution to 8.0-9.0 with the thiol reaction buffer.

    • Immediately add the thiol-containing molecule (Molecule-SH) to the activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted bromoacetyl groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted molecules and byproducts.

Characterization of the Conjugate

The success of the conjugation can be assessed by various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of labeling.

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, the degree of labeling can be estimated.

Application in PROTAC Development

This compound and similar heterobifunctional linkers are integral to the synthesis of PROTACs. A PROTAC is a chimeric molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Assembly Workflow

The general workflow for assembling a PROTAC using a heterobifunctional linker involves a stepwise synthesis.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Biological Validation warhead Warhead Ligand (Binds to Target Protein) activated_warhead Warhead-Linker Intermediate warhead->activated_warhead React with Amine-reactive end (NHS ester) (pH 7.2-8.5) linker_amine This compound (Heterobifunctional Linker) e3_ligand E3 Ligase Ligand protac Final PROTAC Molecule e3_ligand->protac activated_warhead->protac React with Thiol-reactive end (Bromoacetyl) (pH 8.0-9.0) ternary_complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) protac->ternary_complex Cellular Assay ubiquitination Target Protein Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation of Target Protein ubiquitination->degradation

PROTAC assembly and validation workflow.

Potential Side Reactions and Mitigation Strategies

While this compound offers high specificity under controlled conditions, awareness of potential side reactions is crucial for obtaining homogenous conjugates.

  • NHS Ester Side Reactions:

    • Reaction with other nucleophiles: At lower pH where primary amines are protonated, NHS esters can show some reactivity towards the hydroxyl groups of tyrosine, serine, and threonine, and the sulfhydryl group of cysteine, though these reactions are generally less efficient and the resulting ester or thioester bonds are less stable than amide bonds.

    • Mitigation: Maintain the reaction pH within the optimal range for amine reactivity (7.2-8.5) and use a sufficient molar excess of the NHS ester to favor the reaction with the more abundant and accessible primary amines.

  • Bromoacetyl Side Reactions:

    • Reaction with other nucleophiles: At higher pH, the bromoacetyl group can react with other nucleophilic amino acid side chains such as histidine and lysine, although the reaction with thiols is significantly faster.

    • Mitigation: Perform the thiol conjugation at a pH that favors thiolate formation without excessively promoting side reactions (typically pH 8.0-9.0). The use of a molar excess of the thiol-containing molecule can also help to drive the desired reaction.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient linking of biomolecules. A thorough understanding of the pH-dependent reactivity of its NHS ester and bromoacetyl moieties is paramount for designing successful conjugation strategies. By carefully controlling the reaction conditions, researchers can leverage the differential reactivity of this crosslinker to construct well-defined bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

The Pivotal Role of the PEG4 Spacer in Bromo-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of complex biomolecules. Among the diverse arsenal of linkers, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide delves into the multifaceted role of the discrete PEG4 spacer within the heterobifunctional crosslinker, Bromo-PEG4-NHS ester. This molecule is of significant interest in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The this compound linker is composed of three key functional components: an N-hydroxysuccinimide (NHS) ester, a discrete four-unit polyethylene glycol (PEG4) chain, and a terminal bromo group. The NHS ester provides a reactive handle for covalent attachment to primary amines, such as those on lysine residues of proteins. The bromo group serves as a stable leaving group for nucleophilic substitution, enabling conjugation to thiol-containing moieties like cysteine residues. At the heart of this linker, the PEG4 spacer imparts critical physicochemical properties that profoundly influence the performance of the final bioconjugate.

Core Functions of the PEG4 Spacer

The inclusion of a discrete PEG4 spacer in the this compound linker architecture offers several distinct advantages:

  • Enhanced Hydrophilicity and Solubility : A primary attribute of the PEG4 spacer is its ability to increase the aqueous solubility of the linker and the resulting bioconjugate.[1] This is particularly crucial when conjugating hydrophobic payloads, such as cytotoxic drugs in ADCs, which can otherwise lead to aggregation and reduced efficacy.[2]

  • Reduced Steric Hindrance : The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is vital for preserving the biological activity of proteins, such as antibodies, by preventing the payload from interfering with their antigen-binding sites.[1][2]

  • Improved Pharmacokinetics : By enhancing hydrophilicity and providing a flexible linkage, the PEG4 spacer can contribute to a longer circulation half-life and an altered biodistribution of the bioconjugate. This can lead to increased drug accumulation at the target site and an improved therapeutic index.

  • Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule by shielding potential epitopes from the immune system.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. While direct quantitative comparisons for this compound are not extensively consolidated, studies on analogous PEGylated molecules provide valuable insights into the effects of varying PEG chain lengths.

PropertyPEG Spacer LengthObservationReference
ADC Clearance No PEG~8.5 mL/kg/day
PEG8Slower clearance compared to non-PEGylated
Receptor Binding Affinity (IC50) PEG23.1 ± 0.2 nM
PEG33.9 ± 0.3 nM
PEG45.4 ± 0.4 nM
PEG65.8 ± 0.3 nM
Aptamer-Amphiphile Binding (Kd) No SpacerHigher Kd (weaker binding)
Alkyl SpacersHighest Kd (weakest binding)
PEG8Lower Kd (stronger binding)
PEG24Lowest Kd (strongest binding)

Note: Data presented is from studies on various PEGylated bioconjugates and may not be directly representative of this compound in all applications. The optimal PEG spacer length is often determined empirically for each specific application.

Experimental Protocols

General Protocol for Protein Conjugation using this compound

This protocol outlines a general procedure for the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule using this compound.

Step 1: Reaction of this compound with Protein Amines

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. NHS esters are moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 2: Reaction of Bromo-activated Protein with a Thiol-containing Molecule

Materials:

  • Bromo-activated protein from Step 1

  • Thiol-containing molecule (e.g., a cytotoxic drug, a peptide)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

Procedure:

  • Thiol Molecule Preparation: Dissolve the thiol-containing molecule in a suitable solvent. If the molecule has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.

  • Conjugation Reaction: Add the thiol-containing molecule to the bromo-activated protein solution. The bromo group will react with the thiol to form a stable thioether bond.

  • Incubation: Incubate the reaction at room temperature for several hours to overnight, or at 37°C for a shorter duration, depending on the reactivity of the thiol.

  • Purification: Purify the final bioconjugate to remove any unreacted components and aggregates. This is typically achieved using chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DAR), followed by Size Exclusion Chromatography (SEC) as a polishing step.

Analytical Characterization: The final conjugate should be thoroughly characterized to determine parameters such as:

  • Drug-to-Antibody Ratio (DAR): Typically measured by HIC or Mass Spectrometry.

  • Aggregate Content: Assessed by SEC.

  • Purity: Determined by various analytical techniques including SDS-PAGE and HPLC.

  • Biological Activity: Confirmed through relevant in vitro or in vivo assays.

Visualizing Workflows and Pathways

NHS Ester Conjugation Workflow

NHS_Ester_Conjugation Protein Protein with Primary Amines (e.g., Antibody) Reaction1 Conjugation Reaction (pH 7.2-8.0) Protein->Reaction1 Linker This compound (in DMSO/DMF) Linker->Reaction1 Bromo_Protein Bromo-activated Protein Reaction1->Bromo_Protein Purification1 Purification (Desalting/Dialysis) Bromo_Protein->Purification1 Reaction2 Thiol Reaction (pH 7.0-7.5) Purification1->Reaction2 Thiol_Molecule Thiol-containing Molecule Thiol_Molecule->Reaction2 Final_Conjugate Final Bioconjugate (e.g., ADC) Reaction2->Final_Conjugate Purification2 Purification (HIC/SEC) Final_Conjugate->Purification2 Analysis Characterization (DAR, Purity, etc.) Purification2->Analysis

Caption: Workflow for two-step bioconjugation using this compound.

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound derived) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG4-based linker.

ADC Internalization and Payload Release

ADC_Signaling ADC Antibody-Drug Conjugate (ADC) (with Bromo-PEG4 linker) Binding Binding ADC->Binding Antigen Target Antigen on Cancer Cell Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Signaling pathway for ADC action via a non-cleavable thioether linkage.

Conclusion

The this compound is a versatile heterobifunctional linker that plays a crucial role in the development of sophisticated bioconjugates. The integral PEG4 spacer is not merely a passive connector but an active modulator of the physicochemical and pharmacokinetic properties of the final product. By enhancing solubility, reducing steric hindrance, and improving biocompatibility, the PEG4 spacer addresses many of the challenges encountered in the design of targeted therapeutics. The ability to fine-tune the properties of bioconjugates by varying the PEG spacer length underscores the importance of rational linker design in modern drug development. The experimental protocols and conceptual workflows provided in this guide offer a framework for the effective utilization of this compound in advancing the frontiers of biomedical research.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Bromo-PEG4-NHS Ester and its Application in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the labeling of proteins with the heterobifunctional crosslinker, Bromo-PEG4-NHS ester. It further outlines the application of the resulting bromo-functionalized protein in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising class of molecules for targeted protein degradation. This guide includes reaction schemes, detailed experimental procedures, and methods for the characterization and quantitative analysis of the final products.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two distinct reactive moieties separated by a polyethylene glycol (PEG) spacer. The N-Hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond. The bromo group, on the other hand, can react with nucleophiles like thiols, enabling a second conjugation step. This dual reactivity makes this compound an ideal tool for the construction of complex biomolecules, including PROTACs.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4] this compound serves as a linker to connect the POI-binding moiety (in this case, the labeled protein itself or a ligand attached to it) to the E3 ligase ligand.[1]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with an amine-free buffer using a desalting column or dialysis.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: The degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein, can be determined using methods like MALDI-TOF mass spectrometry.

Synthesis of a PROTAC using the Bromo-functionalized Protein

This protocol outlines the reaction of the bromo-functionalized protein with a thiol-containing E3 ligase ligand to form a PROTAC.

Materials:

  • Bromo-functionalized protein (from section 2.1)

  • Thiol-containing E3 ligase ligand (e.g., a derivative of VHL or cereblon ligands)

  • Reaction buffer (e.g., 10-100 mM phosphate buffer, pH 7.0-7.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Dissolve the bromo-functionalized protein in the reaction buffer. Dissolve the thiol-containing E3 ligase ligand in a compatible solvent.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the thiol-containing E3 ligase ligand to the bromo-functionalized protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the resulting PROTAC conjugate from excess reagents using a suitable method such as size-exclusion chromatography.

  • Characterization: Confirm the successful synthesis of the PROTAC by techniques like SDS-PAGE (which should show a shift in the protein's molecular weight) and mass spectrometry.

Quantitative Data and Analysis

The efficiency of protein labeling and the efficacy of the resulting PROTAC can be quantified. The following tables provide examples of the types of quantitative data that should be collected.

Table 1: Protein Labeling Efficiency with this compound

ProteinMolar Excess of this compoundDegree of Labeling (DOL)
Bovine Serum Albumin (BSA)6.5-fold1.1
Bovine Serum Albumin (BSA) in PBS6.5-fold0.9

Note: The data presented are for a similar NHS ester and serve as an example. The optimal DOL should be determined experimentally for your specific protein and application.

Table 2: Quantification of PROTAC-Mediated Protein Degradation by Western Blot

PROTAC ConcentrationTarget Protein Level (% of Control)DC50 (nM)Dmax (%)
0 nM (Control)100%
10 nM85%210>90%
100 nM40%
1 µM15%
10 µM<10%

Note: This is example data for a p38α PROTAC. DC50 is the concentration of PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Diagrams

experimental_workflow cluster_labeling Protein Labeling cluster_protac_synthesis PROTAC Synthesis cluster_analysis Analysis protein Protein of Interest reaction1 NHS Ester Reaction (pH 7.2-8.5) protein->reaction1 reagent This compound reagent->reaction1 labeled_protein Bromo-functionalized Protein reaction1->labeled_protein reaction2 Thio-Bromo Reaction (pH 7.0-7.5) labeled_protein->reaction2 e3_ligand Thiol-containing E3 Ligase Ligand e3_ligand->reaction2 protac PROTAC reaction2->protac characterization Characterization (Mass Spec, SDS-PAGE) protac->characterization degradation_assay Protein Degradation Assay (Western Blot) protac->degradation_assay

Caption: Experimental workflow for protein labeling and PROTAC synthesis.

protac_mechanism cluster_degradation Protein Degradation Pathway poi Target Protein (POI) protac PROTAC poi->protac ubiquitination Ubiquitination poi->ubiquitination transfers Ub to e3_ligase E3 Ubiquitin Ligase protac->e3_ligase protac->ubiquitination recruits e3_ligase->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Antibody Conjugation with Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the two-step conjugation of a payload molecule to an antibody using the heterobifunctional linker, Bromo-PEG4-NHS ester. This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where precise attachment of a cytotoxic drug to a monoclonal antibody is crucial. The methodology leverages two distinct reactive chemistries: the N-Hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, and the bromoacetyl group for subsequent reaction with a thiol-bearing payload.

The NHS ester end of the linker reacts with primary amines, such as the ε-amino group of lysine residues on the antibody, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer. The bromoacetyl group, on the other end of the polyethylene glycol (PEG) spacer, is a thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, such as those found in cysteine residues of a peptide or small molecule drug. This two-step process allows for a controlled and specific conjugation, yielding a well-defined ADC. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate.

Materials and Reagents

Reagent Specification Supplier Purpose
Monoclonal Antibody (mAb)≥ 2 mg/mL, in amine-free buffer (e.g., PBS)N/ATarget protein for conjugation
This compoundMW: 483.31 g/mol , ≥95% purityVariousHeterobifunctional linker
Anhydrous Dimethyl Sulfoxide (DMSO)ACS GradeVariousSolvent for dissolving the NHS ester
Phosphate-Buffered Saline (PBS)pH 7.2-7.4, 0.1 M phosphate, 0.15 M NaClVariousReaction and storage buffer
Borate Buffer50 mM, pH 8.5VariousBuffer for NHS ester reaction
Quenching Buffer1 M Tris-HCl, pH 8.0VariousTo stop the NHS ester reaction
Thiol-containing PayloadN/AN/AMolecule to be conjugated to the antibody
Desalting Spin Columns7K MWCOVariousPurification of antibody conjugates
UV-Vis SpectrophotometerN/AN/AFor concentration and DOL/DAR determination
HPLC System (SEC and/or HIC)N/AN/AFor purity analysis of the conjugate

Experimental Protocols

Part 1: Antibody Modification with this compound

This part of the protocol describes the reaction of the NHS ester moiety of the linker with the primary amines on the antibody.

1. Antibody Preparation:

  • Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the NHS ester reaction. Use a desalting spin column or dialysis to exchange the antibody into an amine-free buffer like PBS (pH 7.2-7.4).

  • Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280) using a UV-Vis spectrophotometer. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.

2. This compound Preparation:

  • The this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.83 mg of the linker in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.

3. Conjugation Reaction (Amine Reaction):

  • Transfer the prepared antibody solution to a reaction tube.

  • Adjust the pH of the antibody solution to 8.5 by adding a small volume of 0.5 M borate buffer (pH 8.5) to achieve a final borate concentration of approximately 50 mM.

  • Calculate the required volume of the 10 mM this compound stock solution to achieve a desired molar excess. A 10- to 20-fold molar excess of the linker over the antibody is a good starting point.

  • Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with and cap any unreacted NHS esters.

5. Purification of the Antibody-PEG-Bromo Conjugate:

  • Remove the excess, unreacted this compound and the quenching buffer by buffer exchange using a desalting spin column equilibrated with PBS (pH 7.2-7.4).

  • Collect the purified antibody-PEG-bromo conjugate.

Part 2: Conjugation of Thiol-containing Payload to the Antibody-PEG-Bromo Conjugate

This part of the protocol describes the reaction of the bromoacetyl group on the modified antibody with a thiol-containing payload.

1. Preparation of the Thiol-containing Payload:

  • Dissolve the thiol-containing payload in a suitable buffer. The buffer should be degassed and at a pH between 7.0 and 8.0. A common choice is PBS.

2. Conjugation Reaction (Thiol Reaction):

  • Add the thiol-containing payload solution to the purified antibody-PEG-bromo conjugate solution. A 5- to 20-fold molar excess of the thiol payload over the antibody is recommended as a starting point.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by analytical techniques like HPLC.

3. Purification of the Final Antibody-Payload Conjugate:

  • Remove the excess, unreacted thiol-containing payload using a desalting spin column or size-exclusion chromatography (SEC). The purification method will depend on the size and properties of the payload.

  • The final purified antibody-payload conjugate should be stored in an appropriate buffer (e.g., PBS) at 4°C for short-term storage or at -80°C for long-term storage.

Characterization and Data Analysis

Thorough characterization of the final conjugate is essential to ensure its quality and efficacy.

1. Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) Calculation:

The average number of payload molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry, provided the payload has a distinct absorbance peak from the antibody.

  • Measure the absorbance of the final conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the payload (A_payload).

  • The concentration of the antibody and the payload can be calculated using the Beer-Lambert law and solving a set of simultaneous equations:

    A280 = (ε_Ab,280 * C_Ab) + (ε_payload,280 * C_payload) A_payload = (ε_Ab,payload * C_Ab) + (ε_payload,payload * C_payload)

    Where:

    • ε_Ab and ε_payload are the molar extinction coefficients of the antibody and payload at the respective wavelengths.

    • C_Ab and C_payload are the molar concentrations of the antibody and payload.

  • The DAR is then calculated as: DAR = C_payload / C_Ab

For payloads without a distinct UV-Vis absorbance, other methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are required to determine the DAR.[1][]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final conjugate. An increase in the high molecular weight species can indicate aggregation.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the heterogeneity of the conjugate population and to separate species with different drug-to-antibody ratios.[3]

3. Confirmation of Conjugation:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact conjugate, confirming the successful attachment of the linker and payload.[4]

Quantitative Data Summary

Parameter Method Typical Value/Range Significance
Antibody ConcentrationUV-Vis (A280)2-5 mg/mLEnsures optimal reaction kinetics.
Linker:Antibody Molar Ratio (Step 1)Calculation10:1 to 20:1Controls the degree of PEGylation.
Payload:Antibody Molar Ratio (Step 2)Calculation5:1 to 20:1Drives the thiol-conjugation reaction to completion.
Drug-to-Antibody Ratio (DAR)UV-Vis, HIC, MS2-4A critical quality attribute affecting efficacy and toxicity.[1]
Monomer PuritySEC-HPLC>95%Indicates the absence of aggregation.
Aggregate ContentSEC-HPLC<5%High levels of aggregation can lead to immunogenicity.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Antibody Antibody (with Lysine -NH2) Intermediate Antibody-PEG-Bromo Conjugate Antibody->Intermediate pH 8.5 BromoPEG_NHS This compound BromoPEG_NHS->Intermediate ThiolPayload Thiol-containing Payload (-SH) FinalConjugate Final Antibody-Payload Conjugate (ADC) ThiolPayload->FinalConjugate Intermediate->FinalConjugate pH 7.0-8.0 ExperimentalWorkflow start Start ab_prep Antibody Preparation (Buffer Exchange & Concentration) start->ab_prep conjugation1 Step 1: Amine Conjugation (Antibody + Linker, pH 8.5) ab_prep->conjugation1 linker_prep Linker Preparation (Dissolve Bromo-PEG4-NHS in DMSO) linker_prep->conjugation1 quench1 Quench Reaction (Add Tris Buffer) conjugation1->quench1 purify1 Purification 1 (Desalting Column) quench1->purify1 conjugation2 Step 2: Thiol Conjugation (Ab-PEG-Bromo + Payload, pH 7.0-8.0) purify1->conjugation2 payload_prep Payload Preparation (Dissolve Thiol-Payload) payload_prep->conjugation2 purify2 Purification 2 (Desalting/SEC) conjugation2->purify2 characterization Characterization (UV-Vis, SEC, HIC, MS) purify2->characterization end End characterization->end

References

Application Notes and Protocols for Bromo-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Bromo-PEG4-NHS ester in bioconjugation reactions. This heterobifunctional linker is designed for a two-step conjugation strategy, initially reacting with primary amines via its N-hydroxysuccinimide (NHS) ester, followed by conjugation to thiol-containing molecules through its bromoacetamide group. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance of the resulting conjugate.

I. Introduction to this compound Chemistry

This compound is a versatile crosslinking reagent that facilitates the covalent attachment of molecules to proteins, antibodies, and other biomolecules containing primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine). The NHS ester moiety reacts with deprotonated primary amines to form a stable amide bond. The bromoacetamide group, on the other hand, is specifically reactive towards sulfhydryl groups (thiols), forming a stable thioether linkage. This dual reactivity allows for controlled, sequential conjugations.

II. Optimal Reaction Conditions for Amine Conjugation

The efficiency of the NHS ester reaction is highly dependent on several key parameters. The following sections and tables summarize the optimal conditions to maximize conjugation yield and minimize side reactions.

Data Presentation: Optimizing Reaction Parameters

The tables below provide a summary of recommended conditions and the impact of key parameters on the conjugation reaction between this compound and primary amines.

Table 1: Effect of pH on NHS Ester Reaction

pH RangeEffect on Primary AminesEffect on NHS Ester StabilityRecommended for Conjugation?
< 7.0Amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive.Relatively stable with a long half-life.No
7.2 - 8.5A sufficient fraction of amines are deprotonated (-NH2) and nucleophilic, allowing for efficient reaction.[1][2]Moderate stability; hydrolysis rate increases with pH.[2]Yes (Optimal Range)
> 8.5Amines are fully deprotonated and highly reactive.Rapid hydrolysis of the NHS ester significantly competes with the aminolysis reaction, leading to lower conjugation yields.[1]Not Recommended

Table 2: Recommended Buffers for NHS Ester Conjugation

Compatible Buffers (50-100 mM)Incompatible BuffersRationale for Incompatibility
Phosphate-Buffered Saline (PBS)[1]Tris (Tris(hydroxymethyl)aminomethane)Contains primary amines that compete with the target molecule for reaction with the NHS ester.
Carbonate-Bicarbonate BufferGlycineContains primary amines that will quench the reaction.
Borate BufferAmmonium BuffersContains primary amines that will react with the NHS ester.
HEPES Buffer--

Table 3: General Reaction Parameters

ParameterRecommended RangeNotes
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester, especially during longer incubation times.
Incubation Time 30 minutes to 2 hours at Room Temperature; 2 to 4 hours at 4°CThe optimal time depends on the reactivity of the protein and the desired degree of labeling.
Molar Excess of this compound 5- to 20-fold molar excess over the proteinThis ratio should be optimized empirically depending on the number of available amines on the target protein and the desired degree of labeling.
Protein Concentration 1-10 mg/mLHigher protein concentrations favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.

III. Experimental Protocols

The following protocols provide a step-by-step guide for a typical conjugation experiment.

A. Preparation of Reagents
  • This compound Stock Solution:

    • This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.

    • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10 mM). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

  • Protein Solution:

    • Prepare the protein solution in a compatible buffer (see Table 2) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.

B. Conjugation Reaction
  • Calculation of Reagents:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess.

    • Example Calculation: To label 2 mg of a 150 kDa antibody (Ab) with a 20-fold molar excess of this compound (MW ≈ 426.26 g/mol ):

      • Moles of Ab = (2 x 10⁻³ g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

      • Moles of NHS ester = 1.33 x 10⁻⁸ mol * 20 = 2.66 x 10⁻⁷ mol

      • Volume of 10 mM NHS ester stock = (2.66 x 10⁻⁷ mol) / (0.010 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL

  • Reaction Setup:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

C. Quenching the Reaction
  • To stop the conjugation reaction, add a quenching buffer containing primary amines to a final concentration of 20-50 mM.

  • Common quenching reagents include Tris or glycine.

  • Incubate for 15-30 minutes at room temperature.

D. Purification of the Conjugate
  • Remove the unreacted this compound, the NHS byproduct, and the quenching reagent using a suitable purification method.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the larger protein conjugate from smaller, unreacted molecules.

  • Dialysis: Effective for removing small molecules from the protein conjugate.

  • Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on changes in their surface charge after conjugation.

  • Hydrophobic Interaction Chromatography (HIC): May be used to separate conjugates based on changes in hydrophobicity.

IV. Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound conjugation.

G cluster_0 Reaction Mechanism reagent This compound Bromoacetamide-PEG4-O-N(C=O)₂ conjugate Conjugated Protein Stable Amide Bond reagent->conjugate reacts with protein Protein with Primary Amine (-NH₂) protein->conjugate nhs N-Hydroxysuccinimide Byproduct conjugate->nhs releases

Caption: Reaction of this compound with a primary amine.

G cluster_1 Experimental Workflow prep_reagents 1. Prepare Reagents (Protein & NHS Ester) conjugation 2. Conjugation Reaction (Mix and Incubate) prep_reagents->conjugation quenching 3. Quench Reaction (Add Tris or Glycine) conjugation->quenching purification 4. Purify Conjugate (e.g., SEC, Dialysis) quenching->purification analysis 5. Characterize Conjugate purification->analysis

Caption: A typical experimental workflow for protein conjugation.

G cluster_2 Troubleshooting Logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes solution1 Adjust pH check_ph->solution1 No check_reagent Fresh NHS ester solution? check_buffer->check_reagent Yes solution2 Buffer exchange check_buffer->solution2 No check_ratio Optimized molar ratio? check_reagent->check_ratio Yes solution3 Prepare fresh reagent check_reagent->solution3 No solution4 Titrate molar excess check_ratio->solution4 No

Caption: A decision tree for troubleshooting low conjugation yield.

References

Application Notes and Protocols for Bromo-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] Bromo-PEG4-NHS ester is a heterobifunctional linker that offers a versatile platform for ADC development.

This linker features two distinct reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond.[3][4]

  • A bromo group that can react with nucleophiles, most commonly a thiol (sulfhydryl) group on a payload molecule, to form a stable thioether bond.[5]

The polyethylene glycol (PEG) spacer, in this case with four repeating ethylene glycol units, enhances the hydrophilicity of the linker. This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and can improve the overall pharmacokinetic properties of the resulting ADC.

These application notes provide a detailed protocol for the synthesis of an ADC using this compound, covering the preparation of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.

Materials and Reagents

  • This compound

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Thiol-containing payload (drug)

  • Anhydrous, amine-free organic solvent (e.g., DMSO, DMF)

  • Reaction buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.2-8.0, Borate buffer)

  • Quenching reagent (e.g., Tris or glycine solution)

  • Desalting columns or tangential flow filtration (TFF) system for purification

  • Analytical instrumentation for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, Mass Spectrometry)

Experimental Protocols

The synthesis of an ADC using this compound is typically a two-step process:

  • Step 1: Synthesis of the Drug-Linker Conjugate. The bromo group of the this compound is reacted with the thiol group of the cytotoxic payload.

  • Step 2: Conjugation to the Antibody. The NHS ester of the purified drug-linker conjugate is then reacted with the lysine residues of the monoclonal antibody.

Protocol 1: Synthesis of the Thiol-Reactive Drug-Linker Conjugate

This protocol describes the reaction of the bromo group of the linker with a thiol-containing payload.

1. Reagent Preparation:

  • Dissolve the thiol-containing payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
  • Dissolve this compound in the same solvent to a known concentration.

2. Reaction Setup:

  • In a reaction vessel, add the dissolved thiol-containing payload.
  • Slowly add a 1.1 to 1.5 molar excess of the this compound solution to the payload solution with gentle stirring.
  • If necessary, add a non-nucleophilic organic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction by acting as a proton scavenger.

3. Reaction Incubation:

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC, to determine the optimal reaction time.

4. Purification of the Drug-Linker Conjugate:

  • Once the reaction is complete, the drug-linker conjugate can be purified using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.
  • The purified fractions containing the desired product should be pooled and the solvent removed (e.g., by lyophilization) to yield the purified drug-linker conjugate.

5. Characterization:

  • Confirm the identity and purity of the drug-linker conjugate using mass spectrometry and HPLC.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the purified drug-linker's NHS ester to the lysine residues of the antibody.

1. Antibody Preparation:

  • Buffer exchange the antibody into an amine-free reaction buffer (e.g., PBS, pH 8.0) to a concentration of 5-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris) as these will compete with the antibody for reaction with the NHS ester.
  • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

2. Drug-Linker Preparation:

  • Dissolve the purified drug-linker conjugate in an anhydrous organic solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM). This stock solution should be prepared fresh before use.

3. Conjugation Reaction:

  • Slowly add a calculated molar excess of the drug-linker solution to the antibody solution with gentle stirring. The molar excess will influence the final drug-to-antibody ratio (DAR) and should be optimized for each specific antibody and payload. A starting point could be a 5- to 20-fold molar excess.
  • Ensure the final concentration of the organic solvent in the reaction mixture is below 10% (v/v) to maintain the integrity of the antibody.
  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS ester, add a quenching reagent such as a Tris or glycine solution to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the ADC:

  • Remove unconjugated drug-linker and other small molecules by buffer exchanging the ADC into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns or a tangential flow filtration (TFF) system.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. Several methods can be used for DAR determination:

  • UV-Vis Spectroscopy: This is a relatively simple method that can be used if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a powerful technique for determining the DAR distribution. ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and will elute as distinct peaks. The weighted average of the peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide information on the distribution of different DAR species.

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC)-HPLC: SEC is used to determine the purity of the ADC and to quantify the level of aggregation.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the ADC under reducing and non-reducing conditions.

Data Presentation

The following tables provide examples of how to structure quantitative data for ADC synthesis and characterization.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

ParameterCondition 1Condition 2Condition 3
Antibody Concentration5 mg/mL10 mg/mL10 mg/mL
Molar Excess of Drug-Linker5-fold10-fold15-fold
Reaction BufferPBS, pH 8.0PBS, pH 8.0Borate, pH 8.5
Reaction Temperature4°CRoom Temp.Room Temp.
Reaction Time4 hours2 hours2 hours

Table 2: Characterization of Purified ADC

ConditionAverage DAR (HIC-HPLC)Monomer Purity (SEC-HPLC)Aggregation (SEC-HPLC)
12.1>98%<2%
23.8>97%<3%
34.5>96%<4%

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation Thiol_Payload Thiol-containing Payload Drug_Linker Drug-Linker Conjugate Thiol_Payload->Drug_Linker Bromo-Thiol Reaction Bromo_Linker Bromo-PEG4-NHS ester Bromo_Linker->Drug_Linker Purification1 Purification (e.g., HPLC) Drug_Linker->Purification1 Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC NHS-Amine Reaction Drug_Linker_input Drug-Linker Conjugate Drug_Linker_input->ADC Purification2 Purification (e.g., Desalting) ADC->Purification2 Purification1->Drug_Linker_input Characterization Characterization (DAR, Purity) Purification2->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Signaling_Pathway cluster_cell ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Drug_Release Payload Release Lysosome->Drug_Release 4. Degradation Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Logical_Relationship DAR Drug-to-Antibody Ratio (DAR) Efficacy ADC Efficacy DAR->Efficacy Toxicity ADC Toxicity DAR->Toxicity Molar_Excess Molar Excess of Drug-Linker Molar_Excess->DAR Reaction_Time Reaction Time Reaction_Time->DAR pH Reaction pH pH->DAR Temperature Reaction Temperature Temperature->DAR

Caption: Key parameters influencing the Drug-to-Antibody Ratio (DAR) and its impact.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and circulation time of nanoparticles. This is achieved by creating a hydrophilic shield on the nanoparticle surface, which reduces non-specific protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system.

Bromo-PEG4-NHS ester is a heterobifunctional linker designed for the efficient PEGylation of nanoparticles. It comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines (-NH₂) present on the surface of functionalized nanoparticles.

  • Tetra-ethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG chain that enhances water solubility and provides a flexible spacer between the nanoparticle surface and the terminal functional group.

  • Bromoacetyl Group: This functional group can react with thiol (-SH) groups, enabling further conjugation with biomolecules such as peptides, proteins, or antibodies.

These application notes provide a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound, along with methods for characterization and expected outcomes.

Reaction Principle

The surface modification process is based on the reaction between the NHS ester of the Bromo-PEG4-NHS linker and primary amine groups on the nanoparticle surface. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., silica, gold, polymeric nanoparticles)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or 50 mM Borate Buffer, pH 8.0-8.5. Crucially, avoid buffers containing primary amines such as Tris, as they will compete with the reaction. [1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deionized (DI) water

  • Centrifuge and appropriate centrifuge tubes

  • Ultrasonicator (probe or bath)

  • Orbital shaker or rotator

Protocol for Surface Modification

This protocol is a general guideline. Optimal conditions, such as the molar ratio of linker to nanoparticles, may need to be determined empirically for specific nanoparticle systems.

Step 1: Preparation of Nanoparticle Suspension

  • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Sonicate the suspension to ensure the nanoparticles are well-dispersed and to break up any aggregates.

Step 2: Preparation of this compound Solution

Note: The NHS ester is moisture-sensitive and prone to hydrolysis. Prepare this solution immediately before use.[1]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

Step 3: Conjugation Reaction

  • Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to avoid nanoparticle destabilization.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing on a rotator or orbital shaker.

Step 4: Quenching and Purification

  • (Optional but recommended) Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Pellet the modified nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Carefully remove the supernatant containing unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in DI water or a suitable buffer. Sonication may be necessary to fully redisperse the nanoparticles.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.

  • After the final wash, resuspend the purified Bromo-PEG4-functionalized nanoparticles in the desired buffer for storage and characterization.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the PEGylated nanoparticles.

Physicochemical Characterization
Parameter Technique Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected due to the addition of the PEG layer.
Surface Charge Zeta Potential MeasurementA shift in the zeta potential towards neutral is anticipated as the positively charged amine groups are converted to neutral amide bonds.
Morphology Transmission Electron Microscopy (TEM)TEM can be used to visualize the nanoparticle core and confirm that the modification process did not induce aggregation.
Confirmation of Surface Modification
Technique Expected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and the C-O-C ether stretch of the PEG linker (around 1100 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS) Detection of elements specific to the linker, such as bromine, and changes in the N 1s and C 1s spectra consistent with amide bond formation.
Quantification of Surface Groups Colorimetric assays (e.g., ninhydrin, fluorescamine) or quantitative NMR

Quantitative Data

The following tables provide representative data on the changes in nanoparticle properties upon PEGylation. Note that the exact values will vary depending on the nanoparticle type, size, and the specific PEG linker used.

Table 1: Example of Changes in Hydrodynamic Diameter and Zeta Potential after PEGylation

Nanoparticle System Before PEGylation (Hydrodynamic Diameter) After PEGylation (Hydrodynamic Diameter) Before PEGylation (Zeta Potential) After PEGylation (Zeta Potential) Reference
Amine-functionalized Polymer Nanoparticles~150 nm~170 nm (with PEG-2000)+40 mV~0 mV
Citrate-capped Gold Nanoparticles~20 nm~35 nm (with mPEG-SH 5000)-35 mV~ -1 mV
Lipid Nanoparticles~80 nm~85 nm-3.09 mV-12.9 mV (with DSPE-PEG2k-Carboxy-NHS)

Table 2: Quantification of Surface Amine Group Conversion

Nanoparticle System Initial Amine Content (µmol/g) Amine Content After Reaction (µmol/g) Conversion Efficiency Quantification Method Reference
Aminated Silica Nanoparticles~150~30~80%Ninhydrin Assay
Amine-functionalized Polymer Nanoparticles100% (relative)~15% (relative)~85%Fluorescamine Assay

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np_prep Disperse Amine-Functionalized Nanoparticles in Buffer conjugation Mix Nanoparticle Suspension and Linker Solution (Incubate 2-4h at RT or overnight at 4°C) np_prep->conjugation linker_prep Dissolve Bromo-PEG4-NHS Ester in DMSO/DMF linker_prep->conjugation quench (Optional) Quench with Tris or Glycine conjugation->quench centrifuge1 Centrifuge to Pellet Nanoparticles quench->centrifuge1 wash Resuspend in DI Water (Repeat 3x) centrifuge1->wash final_product Final Bromo-PEG4-Functionalized Nanoparticles wash->final_product dls DLS (Hydrodynamic Size) final_product->dls zeta Zeta Potential (Surface Charge) final_product->zeta ftir_xps FTIR/XPS (Chemical Composition) final_product->ftir_xps

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

Reaction Scheme

reaction_scheme NP Nanoparticle-NH₂ plus1 + Linker This compound arrow pH 7.2-8.5 Linker->arrow Modified_NP Nanoparticle-NH-CO-PEG4-Bromo plus2 + Byproduct NHS arrow->Modified_NP

Caption: Reaction of an amine-functionalized nanoparticle with this compound.

References

Application Notes and Protocols: Amine and Thiol Conjugation using Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-NHS ester is a heterobifunctional crosslinker designed for the sequential or selective conjugation of biomolecules. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine residues in proteins) and a bromoacetyl group for specific reaction with thiol groups (e.g., cysteine residues). These reactive ends are separated by a hydrophilic tetraethylene glycol (PEG4) spacer, which enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

This dual reactivity makes this compound an invaluable tool in bioconjugation, enabling the precise construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and fluorescently labeled probes.[2][3][4][5] The ability to control the conjugation through a stepwise process, dictated by the differential pH requirements of the two reactive groups, allows for the creation of well-defined and homogenous bioconjugates.

Chemical Properties and Reaction Mechanism

The this compound facilitates two distinct, orthogonal conjugation reactions:

  • Amine Reaction (Acylation): The NHS ester reacts with primary amines (-NH₂) under neutral to slightly basic conditions (pH 7.2–8.5) to form a stable amide bond. This reaction is highly efficient for labeling proteins on the N-terminus or the side chains of lysine residues. The reaction releases N-hydroxysuccinimide as a byproduct.

  • Thiol Reaction (Alkylation): The bromoacetyl group reacts with sulfhydryl groups (-SH) from cysteine residues via a nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly higher pH (around 8.0-9.0) and results in a stable thioether bond. The bromoacetyl group is more reactive than a chloroacetyl equivalent, allowing for faster conjugation kinetics.

The differential reactivity of these two groups, largely dependent on pH, is the key to performing controlled, sequential conjugations. The NHS ester is susceptible to hydrolysis, especially at higher pH values, making it crucial to perform the amine conjugation step first under its optimal pH range before proceeding to the thiol conjugation at a higher pH.

Quantitative Data for Reaction Parameters

The selection of appropriate reaction conditions is critical for successful conjugation. The following table summarizes key quantitative parameters for the amine and thiol reactions with this compound.

ParameterNHS Ester (Amine-Reactive)Bromoacetyl (Thiol-Reactive)
Target Functional Group Primary Amine (-NH₂)Thiol/Sulfhydryl (-SH)
Optimal Reaction pH 7.2 - 8.58.0 - 9.0
Resulting Bond Stable Amide BondStable Thioether Bond
Reaction Mechanism AcylationNucleophilic Substitution (SN2)
Typical Molar Excess 10-20 fold over protein5-10 fold over thiol
Typical Reaction Time 30-60 minutes at RT; 2 hours at 4°C1-4 hours at RT
Common Buffers Phosphate, Borate, HEPESPhosphate, Borate
Incompatible Buffers Tris, Glycine (contain primary amines)---
Competing Reaction Hydrolysis (increases with pH)Reaction with other nucleophiles (less significant)
NHS Ester Half-life ~4-5 hours at pH 7.0 (0°C); ~10 min at pH 8.6 (4°C)N/A

Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the two-step conjugation process using this compound.

cluster_0 Step 1: Amine Conjugation (pH 7.2-8.5) cluster_1 Step 2: Thiol Conjugation (pH 8.0-9.0) Linker This compound Intermediate Bromo-PEG4-Amide-Protein Linker->Intermediate + Protein-NH₂ Protein_Amine Protein-NH₂ NHS NHS (byproduct) Intermediate->NHS - NHS Final_Conjugate Drug-S-PEG4-Amide-Protein Intermediate->Final_Conjugate + Drug-SH Drug_Thiol Drug-SH

Caption: Sequential conjugation of a protein (amine) and a drug (thiol).

Experimental Workflow

This diagram outlines the general workflow for producing a bioconjugate, such as an ADC, using a sequential conjugation strategy.

Start Prepare Protein Solution (e.g., Antibody in PBS) Step1 Step 1: Amine Conjugation Add this compound (pH 7.2-8.5, RT, 1h) Start->Step1 Purify1 Purification Step 1 (e.g., Desalting Column) Remove excess linker Step1->Purify1 Step2 Step 2: Thiol Conjugation Add Thiol-Molecule (Drug) (Adjust to pH 8.0-9.0, RT, 2-4h) Purify1->Step2 Quench Quench Reaction (e.g., add free Cysteine) Step2->Quench Purify2 Purification Step 2 (e.g., SEC or CEX) Remove unreacted drug & quencher Quench->Purify2 Analyze Characterize Final Conjugate (LC-MS, SDS-PAGE, etc.) Purify2->Analyze

Caption: General workflow for sequential amine and thiol bioconjugation.

PROTAC Signaling Pathway

This compound is commonly used to synthesize PROTACs. The resulting PROTAC hijacks the ubiquitin-proteasome system to induce degradation of a target protein.

PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->Ternary Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action via the ubiquitin-proteasome pathway.

Experimental Protocols

Protocol 1: Sequential Conjugation of a Thiol-Containing Payload to an Antibody

This protocol describes the process of first conjugating the this compound to the lysine residues of an antibody, followed by the conjugation of a thiol-containing payload (e.g., a cytotoxic drug or a fluorescent probe).

Materials:

  • Antibody (e.g., IgG) at 2-10 mg/mL

  • This compound

  • Thiol-containing payload

  • Amine Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.5

  • Thiol Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine solution

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Part A: Conjugation of this compound to Antibody Amines

  • Antibody Preparation: Exchange the antibody buffer to the Amine Conjugation Buffer using a desalting column or dialysis to remove any amine-containing buffers like Tris. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Perform the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with Thiol Conjugation Buffer.

Part B: Conjugation of Thiol-Payload to Bromoacetyl-Activated Antibody

  • Payload Preparation: Dissolve the thiol-containing payload in DMSO or an appropriate solvent.

  • pH Adjustment: Ensure the purified bromoacetyl-activated antibody from Part A is in the Thiol Conjugation Buffer (pH 8.5). The slightly basic pH facilitates the deprotonation of the thiol group, increasing its nucleophilicity.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the thiol-payload to the activated antibody. Incubate for 2-4 hours at room temperature, protected from light if the payload is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching reagent. If unreacted bromoacetyl groups need to be capped, add a final concentration of 20 mM cysteine and incubate for 30 minutes.

  • Final Purification: Purify the final antibody-payload conjugate using a suitable chromatography method, such as SEC, to remove unreacted payload, excess quenching reagent, and any aggregates.

  • Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and purity using techniques like Hydrophobic Interaction Chromatography (HIC), LC-MS, and SDS-PAGE.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol provides a general method for synthesizing a PROTAC by sequentially linking a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a thiol).

Materials:

  • Target Protein Ligand with a primary amine

  • E3 Ligase Ligand with a thiol group

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: Reaction with Amine-Containing Ligand:

    • Dissolve the amine-containing target protein ligand in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of this compound to the solution.

    • Add 2-3 equivalents of a non-nucleophilic base like DIPEA to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, the intermediate product can be purified by HPLC or used directly in the next step if sufficiently clean.

  • Step 2: Reaction with Thiol-Containing Ligand:

    • Dissolve the purified intermediate from Step 1 in a suitable buffer (e.g., PBS, pH 8.0).

    • Add 1.2 equivalents of the thiol-containing E3 ligase ligand.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Conclusion

The this compound is a versatile and powerful tool for creating advanced bioconjugates. Its dual-reactive nature, combined with the ability to control the conjugation process through pH manipulation, allows for the synthesis of homogenous and well-defined products. The protocols and data provided in these notes offer a comprehensive guide for researchers to effectively utilize this linker in applications ranging from the development of targeted therapeutics like ADCs and PROTACs to the creation of sophisticated molecular probes.

References

Application Notes and Protocols for Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for using Bromo-PEG4-NHS ester as a heterobifunctional crosslinker in bioconjugation experiments. The information covers reaction buffer conditions, temperature, and detailed protocols for conjugating molecules to primary amines and thiol groups.

Note on Chemical Structure: Commercially available "this compound" is predominantly Bromoacetamido-PEG4-NHS ester . These protocols are based on this common chemical structure, where the bromo group is part of a bromoacetamide functional group. This group is primarily reactive towards thiols.

Introduction to this compound

This compound is a heterobifunctional crosslinker that contains two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂) found on proteins (e.g., lysine residues, N-terminus) and other molecules.

  • A bromoacetamide group , which selectively reacts with thiol groups (-SH), such as those on cysteine residues in proteins.

The polyethylene glycol (PEG) spacer (PEG4) enhances the solubility of the linker and the resulting conjugate in aqueous buffers and provides spatial separation between the conjugated molecules. This dual reactivity allows for the specific and sequential conjugation of two different molecules, a common strategy in the development of antibody-drug conjugates (ADCs), PROTACs, and other advanced bioconjugates.[1][2]

Reaction Chemistry and Specificity

The conjugation process involves two orthogonal reactions: the acylation of a primary amine by the NHS ester and the alkylation of a thiol by the bromoacetamide group.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with unprotonated primary amines to form a stable amide bond.[3] The reaction rate is highly pH-dependent. At acidic pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic. As the pH increases, the amine becomes deprotonated (-NH₂) and more reactive. However, at high pH, the NHS ester is prone to hydrolysis, which competes with the aminolysis reaction.[3]

Bromoacetamide Reaction with Thiols

The bromoacetamide group reacts with thiol groups via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is also pH-dependent, with the reactivity of the thiol increasing as it is deprotonated to the thiolate anion (-S⁻). While the reaction can proceed at neutral pH, it is more efficient at a slightly basic pH.[4] Bromoacetamide shows significantly higher reactivity towards thiols compared to amines, especially at physiological pH.

Recommended Reaction Conditions

The optimal reaction conditions for the NHS ester and bromoacetamide moieties differ slightly. Therefore, a sequential conjugation strategy is often employed to maximize efficiency and minimize side reactions.

Quantitative Data Summary

The following tables summarize the key reaction parameters for each functional group of the this compound.

ParameterNHS Ester Reaction with Primary AmineBromoacetamide Reaction with Thiol
Optimal pH Range 8.3 - 8.57.0 - 8.0
Acceptable pH Range 7.2 - 9.06.5 - 8.5
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 30 minutes to 2 hours at RT; 2-4 hours at 4°C1 to 4 hours at RT
Recommended Buffers Phosphate buffer (PBS), Sodium Bicarbonate, Borate buffer, HEPESPhosphate buffer (PBS), HEPES, Borate buffer
Buffers to Avoid Buffers containing primary amines (e.g., Tris, Glycine)-

Table 1: Recommended Reaction Conditions for this compound Functional Groups.

pHNHS Ester Half-life in Aqueous Solution
7.04-5 hours at 0°C
8.0~1 hour
8.6~10 minutes at 4°C

Table 2: pH-Dependent Hydrolysis of NHS Esters.

Experimental Protocols

A two-step sequential conjugation is recommended to ensure specific and efficient labeling. Typically, the NHS ester reaction is performed first, followed by the bromoacetamide reaction.

Step 1: Conjugation to a Primary Amine-Containing Molecule (Molecule A)

This protocol describes the labeling of a protein with this compound.

Materials:

  • Protein (Molecule A) containing primary amines

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Molecule A: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal molar excess may need to be determined empirically.

  • Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2). This step is crucial to prevent the unreacted linker from reacting with the second molecule.

Step 2: Conjugation to a Thiol-Containing Molecule (Molecule B)

This protocol describes the reaction of the Bromo-PEG4-modified Molecule A with a thiol-containing molecule.

Materials:

  • Bromo-PEG4-modified Molecule A

  • Thiol-containing Molecule B

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • (Optional) Reducing agent (e.g., TCEP) if thiols are in a disulfide bond.

Procedure:

  • Prepare Molecule B: Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiols are present as disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the Bromo-PEG4-modified Molecule A to the solution of Molecule B. A 1.5- to 5-fold molar excess of the activated Molecule A over Molecule B is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.

  • Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules and byproducts.

Visualizations

Reaction Chemistry of this compound

G cluster_0 Step 1: NHS Ester Reaction (pH 8.3-8.5) cluster_1 Step 2: Bromoacetamide Reaction (pH 7.0-8.0) Bromo_PEG4_NHS This compound Intermediate Bromo-PEG4-Molecule A Bromo_PEG4_NHS->Intermediate + Molecule_A Molecule A (with -NH₂) Molecule_A->Intermediate NHS NHS (byproduct) Intermediate->NHS Intermediate_2 Bromo-PEG4-Molecule A Final_Conjugate Molecule A-PEG4-Molecule B Intermediate_2->Final_Conjugate + Molecule_B Molecule B (with -SH) Molecule_B->Final_Conjugate HBr HBr (byproduct) Final_Conjugate->HBr

Caption: Reaction scheme of a two-step conjugation using this compound.

Experimental Workflow for Sequential Conjugation

G start Start prep_A Prepare Molecule A in Amine-Free Buffer (pH 8.3-8.5) start->prep_A prep_linker Dissolve this compound in DMSO/DMF start->prep_linker react_1 React Molecule A with This compound prep_A->react_1 prep_linker->react_1 purify_1 Purify Bromo-PEG4-Molecule A (Desalting/Dialysis) react_1->purify_1 react_2 React Bromo-PEG4-Molecule A with Molecule B purify_1->react_2 prep_B Prepare Molecule B in Thiol-Reactive Buffer (pH 7.0-8.0) prep_B->react_2 purify_2 Purify Final Conjugate (e.g., SEC) react_2->purify_2 end End purify_2->end

Caption: Workflow for sequential conjugation using this compound.

References

Quenching Unreacted Bromo-PEG4-NHS Ester in Conjugation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG4-NHS ester is a heterobifunctional crosslinker commonly utilized in bioconjugation for linking amine-containing molecules with thiol-containing molecules. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form stable amide bonds, while the bromo-group reacts with sulfhydryl groups. A critical step in the conjugation workflow is the quenching of unreacted NHS esters after the desired reaction with the target amine-containing molecule is complete. Failure to quench the reaction can lead to non-specific labeling of other primary amine-containing molecules in the sample, resulting in impurities and potentially compromising the function of the final conjugate. This document provides detailed application notes and protocols for effectively quenching unreacted this compound.

Principles of Quenching

Quenching is the process of deactivating the remaining reactive NHS esters by adding a small molecule containing a primary amine. This "quenching agent" reacts with the NHS ester in the same manner as the target molecule, forming a stable amide bond and thus rendering the crosslinker inert. The ideal quenching agent should be highly reactive towards the NHS ester, used in sufficient excess to ensure complete quenching, and easily removable in subsequent purification steps.

Comparison of Common Quenching Agents

Several primary amine-containing reagents are commonly used to quench NHS ester reactions. The choice of quenching agent can depend on the specific application, the nature of the biomolecule, and the downstream purification methods. The following table summarizes the key characteristics of common quenching agents.

Quenching AgentChemical StructureMechanism of ActionRecommended ConcentrationTypical Reaction TimeAdvantagesPotential Disadvantages
Tris (HOCH₂)₃CNH₂The primary amine of Tris reacts with the NHS ester to form a stable amide bond.50-100 mM15-30 minutes at RTReadily available, effective quencher.[1]Can alter the charge of the quenched crosslinker.
Glycine H₂NCH₂COOHThe primary amine of glycine reacts with the NHS ester to form a stable amide bond.50-100 mM15-30 minutes at RTSimple, small molecule, easily removed.Can introduce a carboxyl group, potentially altering the isoelectric point of the conjugate.
Hydroxylamine NH₂OHThe primary amine of hydroxylamine reacts with the NHS ester. It can also cleave any ester linkages that may have formed as side reactions (O-acylation).[1][2]10-50 mM15-30 minutes at RTEffective at removing O-acyl side products.Can be less efficient at quenching than other primary amines and may not completely remove all O-acyl esters.
Ethanolamine HOCH₂CH₂NH₂The primary amine of ethanolamine reacts with the NHS ester to form a stable amide bond.50-100 mM15-30 minutes at RTSmall, simple molecule.Can introduce a hydroxyl group.
Methylamine CH₃NH₂The primary amine of methylamine reacts with the NHS ester. It is reported to be more efficient than hydroxylamine at removing O-acyl side products.0.4 M1 hour at RTHighly efficient at removing O-acyl side products.May require more careful handling due to its volatility.

Experimental Protocols

General Protocol for Quenching Unreacted this compound

This protocol provides a general procedure for quenching the NHS ester reaction after conjugation to a primary amine-containing biomolecule.

Materials:

  • Conjugation reaction mixture containing unreacted this compound

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

  • Storage buffer for the final conjugate

Procedure:

  • Perform Conjugation: Carry out the conjugation of your amine-containing molecule with this compound according to your established protocol. A typical reaction involves incubating the biomolecule with a 5- to 20-fold molar excess of the NHS ester for 30 minutes to 2 hours at room temperature.

  • Prepare Quenching Agent: Prepare a stock solution of the chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).

  • Add Quenching Agent: Add the quenching agent to the conjugation reaction mixture to achieve the desired final concentration (e.g., 50-100 mM for Tris or Glycine).

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to the purification step to remove the quenched crosslinker, excess quenching agent, and N-hydroxysuccinimide byproduct.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger bioconjugate from smaller molecules.

      • Equilibrate a desalting column with the desired final buffer for your conjugate.

      • Apply the quenched reaction mixture to the column.

      • Elute the conjugate according to the manufacturer's instructions. The larger conjugate will elute in the void volume.

    • Dialysis: Suitable for larger biomolecules, dialysis removes small molecules by diffusion across a semi-permeable membrane.

      • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

      • Dialyze against a large volume of the desired buffer for several hours to overnight, with at least two buffer changes.

  • Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and purity.

Visualizations

Conjugation_Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching cluster_purification Purification A Amine-containing Biomolecule C Incubate (RT, 30-120 min) A->C B This compound B->C D Add Quenching Agent (e.g., Tris, Glycine) C->D Unreacted NHS Ester E Incubate (RT, 15-30 min) D->E F Size-Exclusion Chromatography or Dialysis E->F G Purified Bromo-PEG4-Biomolecule Conjugate F->G

Caption: Workflow for this compound conjugation, quenching, and purification.

NHS_Ester_Reaction_and_Quenching cluster_reaction Conjugation Reaction cluster_quenching Quenching Reaction Biomolecule_NH2 Biomolecule-NH2 Conjugate Biomolecule-NH-CO-PEG4-Bromo (Stable Amide Bond) Biomolecule_NH2->Conjugate Bromo_PEG_NHS Bromo-PEG4-NHS Bromo_PEG_NHS->Conjugate Unreacted_Bromo_PEG_NHS Unreacted Bromo-PEG4-NHS NHS_leaving_group NHS Quenched_Product Quenched Bromo-PEG4 (Inert) Unreacted_Bromo_PEG_NHS->Quenched_Product Quenching_Agent Quenching Agent (e.g., Tris-NH2) Quenching_Agent->Quenched_Product NHS_leaving_group2 NHS

Caption: Chemical reactions of NHS ester conjugation and subsequent quenching.

Troubleshooting

ProblemPossible CauseSolution
High background or non-specific signal in downstream applications Incomplete quenching of unreacted NHS ester.Ensure the quenching agent is added in sufficient molar excess (50-100 mM is typical). Increase the incubation time for quenching.
Inadequate removal of quenched crosslinker and free biotin.Optimize the purification step. Use a desalting column with the appropriate size exclusion limit. Increase the number of buffer exchanges during dialysis.
Loss of conjugate activity Modification of critical primary amines on the biomolecule.Optimize the molar ratio of this compound to the target molecule to minimize over-labeling.
Harsh quenching or purification conditions.Ensure the pH and buffer composition during quenching and purification are compatible with the stability of the conjugate.

Conclusion

The quenching of unreacted this compound is a crucial step to ensure the specificity and purity of the final bioconjugate. By selecting an appropriate quenching agent and following a robust protocol for both the quenching reaction and subsequent purification, researchers can minimize non-specific reactions and obtain high-quality conjugates for their downstream applications. Careful consideration of the factors outlined in these application notes will contribute to successful and reproducible bioconjugation outcomes.

References

Application Note: Purification of Bromo-PEG4-NHS Ester Conjugates by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: November 2025

[NOVEMBER 2025]

Introduction

The conjugation of biomolecules with specialty chemicals is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs) and diagnostics. Bromo-PEG4-NHS ester is a heterobifunctional crosslinker that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer and a reactive bromoacetyl group to proteins and other biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine residues, while the bromoacetyl group can react with sulfhydryl groups, for instance, on cysteine residues.[2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the modified biomolecule.

Following the conjugation reaction, the mixture contains the desired biomolecule conjugate, unreacted protein, and excess this compound, along with its hydrolysis byproducts. The removal of these impurities is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product. Size Exclusion Chromatography (SEC) is a widely used method for purifying these conjugates. SEC separates molecules based on their hydrodynamic volume, making it highly effective for separating large biomolecule conjugates from smaller, unreacted components. This application note provides a detailed protocol for the purification of this compound conjugates using SEC.

Principle of Separation

Size Exclusion Chromatography, also known as gel filtration, separates molecules based on their size in solution. The stationary phase consists of porous beads. Larger molecules, such as the protein conjugate, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound and its hydrolysis byproducts, can penetrate the pores of the beads, taking a longer, more tortuous path, and thus elute later. This difference in elution time allows for the effective separation and purification of the desired conjugate.

Experimental Protocol

Materials and Equipment
  • Crude Conjugation Reaction Mixture: Containing the this compound conjugated to the protein of interest.

  • Size Exclusion Chromatography (SEC) Column: Choice of column depends on the size of the protein and the required resolution (e.g., Sephadex G-25 for desalting or a high-resolution column like Superdex 200 for fractionation).

  • Equilibration and Elution Buffer: A buffer that is compatible with the protein and does not interfere with downstream applications (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Amine-containing buffers like Tris should be avoided during the conjugation step as they compete with the NHS ester reaction.

  • Chromatography System: An HPLC or FPLC system equipped with a UV detector.

  • Fraction Collector: To collect the eluting fractions.

  • Sample Filtration: 0.22 µm or 0.45 µm syringe filters.

Procedure
  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer at the desired flow rate. Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm for protein).

  • Sample Preparation: Before loading, centrifuge the crude conjugation reaction mixture (e.g., at 10,000 x g for 10-15 minutes) or filter it through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage the column.

  • Sample Injection: Inject the clarified sample onto the equilibrated SEC column. For optimal resolution, the injection volume should typically be between 0.5% and 2% of the total column volume.

  • Elution and Fraction Collection: Begin the isocratic elution with the buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted components. Collect fractions of a suitable volume.

  • Analysis of Fractions: Monitor the elution profile using UV absorbance at 280 nm to detect the protein. If the conjugated molecule has a distinct absorbance wavelength, that can also be monitored. Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate, free from smaller impurities.

Data Presentation

The success of the purification can be quantified by analyzing the elution profile and the purity of the collected fractions.

ParameterDescriptionTypical Result
Elution Volume (Ve) The volume of elution buffer required to elute the peak maximum of a component.The protein conjugate will have a smaller elution volume compared to the unreacted this compound and its byproducts.
Purity (%) The percentage of the desired conjugate in the collected fraction, often determined by densitometry of SDS-PAGE gels or by integrating the peak areas from the chromatogram.>95% purity is often achievable.
Recovery (%) The amount of purified conjugate recovered from the column relative to the amount loaded.Typically >85%, but can vary depending on the protein and column conditions.

Visualization of the Workflow

Experimental Workflow for SEC Purification

SEC_Workflow Start Crude Conjugation Reaction Mixture Preparation Sample Preparation (Centrifugation/Filtration) Start->Preparation Injection Sample Injection Preparation->Injection Equilibration SEC Column Equilibration Equilibration->Injection Elution Isocratic Elution & Fraction Collection Injection->Elution Analysis Fraction Analysis (UV, SDS-PAGE) Elution->Analysis Purified Purified Bromo-PEG4-NHS Ester Conjugate Analysis->Purified Early Fractions Impurities Unreacted Reagents & Byproducts Analysis->Impurities Late Fractions

Caption: Workflow for the purification of this compound conjugates by SEC.

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction Protein Protein with Primary Amine (-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack BromoPEG This compound BromoPEG->Intermediate Conjugate Stable Amide Bond (Protein-PEG4-Bromo) Intermediate->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Reaction mechanism of NHS ester with a primary amine on a protein.

Conclusion

Size Exclusion Chromatography is a robust and effective method for the purification of this compound conjugates. It reliably separates the desired, high-molecular-weight conjugate from smaller, unreacted reagents and byproducts, leading to a highly pure final product. The protocol described in this application note provides a solid foundation for researchers, scientists, and drug development professionals to develop a tailored purification process for their specific biomolecule conjugates. Careful optimization of column selection, buffer composition, and flow rate will ensure the highest purity and recovery of the final product, which is essential for its intended downstream applications.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Bromo-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG4-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter when using this compound for bioconjugation.

Q1: Why is my conjugation efficiency unexpectedly low?

Low conjugation yield is a frequent issue that can stem from several factors. The most common causes are related to the hydrolysis of the NHS ester, sub-optimal reaction conditions, or the quality of the reagents.[1]

Primary Causes & Solutions:

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which is the primary competing reaction.[1][2] The rate of this hydrolysis increases significantly at higher pH.[3][4]

    • Solution: Prepare the this compound solution fresh in an anhydrous (dry) organic solvent like DMSO or DMF immediately before you start the reaction. Avoid preparing stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes and becomes non-reactive.

  • Sub-optimal Reaction pH: The reaction between an NHS ester and a primary amine (like the lysine side chain on a protein) is highly pH-dependent. At a low pH, the amine groups are protonated and not sufficiently nucleophilic to react. Conversely, at a high pH (e.g., above 8.5-9.0), the rate of NHS ester hydrolysis accelerates dramatically, reducing the amount of reagent available for conjugation.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A starting pH of 8.3-8.5 is often recommended.

  • Incorrect Buffer Choice: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will directly compete with your target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.

    • Solution: Always use amine-free buffers. If your protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before beginning the conjugation.

  • Poor Reagent Quality: The this compound is sensitive to moisture. Improper storage can lead to hydrolysis before it is even used.

    • Solution: Store the reagent at -20°C in a desiccated environment. Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air condensing onto the cold powder.

Q2: Which buffers are recommended for this reaction?

Choosing the correct buffer system is critical for success.

Buffer Compatibility Table

Buffer TypeRecommendationRationale
Phosphate-Buffered Saline (PBS) Recommended Amine-free and maintains a physiological pH.
HEPES Recommended A good buffering agent in the optimal pH 7.2-8.5 range.
Borate Buffer Recommended Effective in the slightly alkaline range needed for the reaction.
Carbonate/Bicarbonate Buffer Recommended Useful for maintaining a stable pH around 8.3-8.5.
Tris (TBS), Glycine Avoid Contain primary amines that compete with the target molecule.
Q3: How do I choose the right molar ratio of this compound to my protein?

The ideal molar ratio depends on the number of available primary amines (lysine residues) on your target protein and the desired degree of labeling.

  • Starting Point: A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization. For dilute protein solutions (< 5 mg/mL), a higher excess (20- to 50-fold) may be required to favor the conjugation reaction over hydrolysis.

  • Optimization: It is highly recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application. Over-labeling can sometimes lead to protein aggregation or loss of function.

Recommended Molar Excess Starting Points

Protein ConcentrationRecommended Molar Excess (Ester:Protein)
> 5 mg/mL10-fold
≤ 5 mg/mL20- to 50-fold
General Starting Range5- to 20-fold
Q4: My protein is precipitating after adding the this compound. What should I do?

Protein aggregation or precipitation during conjugation can occur for a few reasons.

  • High Degree of Labeling: Attaching too many PEG linkers can alter the protein's surface properties and lead to aggregation.

    • Solution: Reduce the molar excess of the this compound in your reaction.

  • Organic Solvent Concentration: The NHS ester is typically dissolved in DMSO or DMF. Adding too much of this organic solvent to your aqueous protein solution can cause denaturation and precipitation.

    • Solution: Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Protein Instability: The buffer conditions (pH, salt concentration) may not be optimal for your specific protein's stability.

    • Solution: Confirm that your chosen reaction buffer is also one in which your protein is known to be stable.

Visualizing the Process

To better understand the workflow and chemistry, refer to the diagrams below.

Troubleshooting Workflow

This diagram outlines a logical path to diagnose the cause of low conjugation efficiency.

TroubleshootingWorkflow start Low Conjugation Efficiency check_reagent Check Reagent Quality & Storage start->check_reagent reagent_hydrolyzed NHS Ester Hydrolyzed? check_reagent->reagent_hydrolyzed check_buffer Check Buffer Composition buffer_amines Buffer contains primary amines (Tris, Glycine)? check_buffer->buffer_amines check_ph Check Reaction pH ph_optimal Is pH between 7.2 - 8.5? check_ph->ph_optimal check_ratio Check Molar Ratio ratio_optimal Is molar ratio optimized? check_ratio->ratio_optimal reagent_hydrolyzed->check_buffer No solution_reagent Use fresh, anhydrous NHS-ester solution. Store properly. reagent_hydrolyzed->solution_reagent Yes buffer_amines->check_ph No solution_buffer Buffer exchange to PBS, HEPES, or Borate. buffer_amines->solution_buffer Yes ph_optimal->check_ratio Yes solution_ph Adjust pH to 7.2-8.5 (start at 8.3). ph_optimal->solution_ph No solution_ratio Perform titration (e.g., 5x, 10x, 20x excess). ratio_optimal->solution_ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

Reaction Pathway: Conjugation vs. Hydrolysis

This diagram illustrates the desired reaction alongside the primary competing side reaction.

ReactionPathway cluster_0 Reactants cluster_1 Products Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG4-Bromo (Stable Amide Bond) Protein->Conjugate Desired Reaction (Aminolysis) BromoPEG This compound BromoPEG->Conjugate Hydrolyzed HOOC-PEG4-Bromo (Inactive Carboxylic Acid) BromoPEG->Hydrolyzed Competing Reaction (Hydrolysis) Water H2O (Water) Water->Hydrolyzed

Caption: Competing reaction pathways for NHS esters.

Experimental Protocols

Protocol 1: General Protein Conjugation

This protocol provides a standard starting point for conjugating this compound to a protein.

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3). If your protein is in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis.

  • Protein Solution Preparation: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add the calculated molar excess of the this compound solution to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent is less than 10% of the total reaction mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation can be extended overnight at 4°C if needed.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove the excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography (gel filtration), dialysis, or a desalting column.

Protocol 2: Verifying NHS Ester Activity

If you suspect your this compound has degraded due to moisture, you can perform a simple activity test. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be detected by its absorbance.

  • Prepare Solutions:

    • Dissolve a small, known amount of your this compound in anhydrous DMSO.

    • Prepare a high pH buffer (e.g., 0.1 M sodium carbonate, pH 9.0).

  • Induce Hydrolysis: Add a small volume of the NHS ester stock solution to the high pH buffer.

  • Measure Absorbance: Immediately measure the absorbance of the solution at 260 nm over time. A rapid increase in absorbance indicates the release of NHS, confirming that the ester was active. A flat or very slow-rising curve suggests the reagent has already hydrolyzed and is inactive.

References

Technical Support Center: Off-Target Labeling with Bromo-PEG4-NHS Ester Bromoacetamide Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving Bromo-PEG4-NHS ester bromoacetamide linkers.

Frequently Asked Questions (FAQs)

Q1: What is Bromoacetamido-PEG4-NHS ester and how does it work?

Bromoacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent.[1][2] It contains two different reactive groups connected by a hydrophilic polyethylene glycol (PEG4) spacer:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[3][4]

  • Bromoacetamide group: This group primarily reacts with sulfhydryl (thiol) groups, such as the side chain of cysteine residues, to form a stable thioether bond.[5]

The PEG4 linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. This dual reactivity allows for the specific and sequential linkage of two different molecules.

Q2: What are the primary causes of off-target labeling with this crosslinker?

Off-target labeling can occur with both reactive groups:

  • NHS Ester: The main competing reaction is hydrolysis, where the NHS ester reacts with water instead of the target amine. The rate of hydrolysis increases significantly at higher pH.

  • Bromoacetamide Group: While relatively specific for cysteines, the bromoacetamide group can react with other nucleophilic amino acid residues, particularly at elevated pH. These off-targets include histidine, lysine, and the N-terminus.

Other general causes include using excessive concentrations of the labeling reagent and prolonged incubation times, which can drive less favorable side reactions.

Q3: How can I minimize off-target labeling?

Optimizing reaction conditions is critical:

  • Control pH: The pH of the reaction buffer is the most important factor. A two-step labeling process is often recommended, where each step is performed at the optimal pH for the specific reactive group.

  • Optimize Reagent Concentration: Use the lowest molar excess of the crosslinker that provides sufficient labeling of the target site. Start with a low molar ratio (e.g., 5:1 to 10:1 of linker to protein) and titrate up as needed.

  • Monitor Reaction Time: Perform time-course experiments to determine the minimum time required for the desired labeling, as longer incubation times increase the likelihood of side reactions.

  • Use Appropriate Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) for the NHS ester reaction, as they will compete with the target.

Q4: How can I detect and characterize my final conjugate and any off-target modifications?

Mass spectrometry (MS) is the primary tool for characterization:

  • Intact Mass Analysis: Electrospray ionization (ESI-MS) can be used to measure the total mass of the protein conjugate. This helps determine the degree of labeling (i.e., how many linker molecules have attached to each protein).

  • Peptide Mapping: This "bottom-up" proteomics approach involves digesting the labeled protein into smaller peptides (e.g., with trypsin) and analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique can identify the precise amino acid residues that have been modified.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use.Prepare fresh reagent solutions in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent condensation.
Incorrect Buffer pH: pH is too low for the NHS ester reaction (<7.2) or for the bromoacetamide reaction (<7.0).For the NHS ester step, use a buffer with a pH of 7.2-8.5. For the bromoacetamide step, a pH of 7.5-8.5 is optimal for cysteine specificity.
Presence of Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide).Perform buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate buffer prior to the NHS ester reaction.
Low Protein Concentration: The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions.Increase the protein concentration if possible (ideally >1 mg/mL).
Off-Target Labeling Observed pH is too High: pH > 9.0 significantly increases the reactivity of lysine and histidine with the bromoacetamide group and accelerates NHS ester hydrolysis.Maintain pH in the optimal range for each step. Use a two-step protocol to isolate the reactions at their ideal pH.
Excessive Reagent Concentration: A high molar excess of the linker can drive reactions with less reactive, non-target residues.Perform a titration experiment to find the lowest effective concentration of the crosslinker.
Prolonged Reaction Time: Extended incubation allows for the slower modification of less reactive sites.Optimize the reaction time by running a time-course experiment and analyzing the products at different intervals.
Protein Precipitation/Aggregation Over-labeling: Attaching too many linker molecules can alter the protein's biophysical properties, leading to aggregation.Reduce the molar excess of the labeling reagent or decrease the reaction time.
Solvent Incompatibility: The organic solvent used to dissolve the linker (e.g., DMSO) causes the protein to precipitate.Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%).

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

ParameterNHS Ester ReactionBromoacetamide Reaction
Target Residue Primary Amines (Lysine, N-Terminus)Thiols (Cysteine)
Optimal pH Range 7.2 - 8.57.5 - 8.5 (for Cysteine specificity)
Compatible Buffers Phosphate, Borate, HEPES, BicarbonatePhosphate, HEPES
Incompatible Buffers Tris, Glycine, other primary aminesN/A
Typical Molar Excess 5:1 to 20:1 (Linker:Protein)1.1:1 to 5:1 (Linker:Thiol)
Reaction Time 0.5 - 4 hours2 hours to overnight
Temperature 4°C to Room TemperatureRoom Temperature

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.5Room Temp~20 minutes
8.64°C10 minutes
9.0Room Temp~5 minutes

Visualizations

cluster_0 NHS Ester Reactions cluster_1 Bromoacetamide Reactions Linker_NHS This compound Amide_Bond Stable Amide Bond (Desired Product) Linker_NHS->Amide_Bond pH 7.2-8.5 Hydrolysis Hydrolyzed Ester (Inactive Side Product) Linker_NHS->Hydrolysis Hydrolysis (competing) Protein_Amine Protein-NH2 (Lysine, N-Terminus) Protein_Amine->Amide_Bond Water H2O Water->Hydrolysis Linker_Bromo Bromo-PEG4-Bromoacetamide Thioether_Bond Stable Thioether Bond (Desired Product) Linker_Bromo->Thioether_Bond pH 7.5-8.5 Off_Target Off-Target Labeling (Histidine, Lysine) Linker_Bromo->Off_Target Side Reaction (pH > 8.5) Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Thioether_Bond

Figure 1: Reaction pathways for NHS ester and bromoacetamide groups.

start Start: Purified Protein buffer_exchange 1. Buffer Exchange (Into Amine-Free Buffer, pH 7.2-8.5) start->buffer_exchange add_linker 2. Add this compound (Incubate 0.5-4h, RT) buffer_exchange->add_linker purify1 3. Purify (Remove excess linker via desalting column) add_linker->purify1 buffer_exchange2 4. Buffer Exchange (Optional) (Into Thiol-Reactive Buffer, pH 7.5-8.5) purify1->buffer_exchange2 add_target2 5. Add Thiol-Containing Molecule buffer_exchange2->add_target2 quench 6. Quench Reaction (e.g., with L-cysteine or DTT) add_target2->quench purify2 7. Final Purification (e.g., SEC, Dialysis) quench->purify2 analysis 8. Analysis purify2->analysis ms Mass Spectrometry (Intact Mass, Peptide Mapping) analysis->ms sds SDS-PAGE analysis->sds

Figure 2: General experimental workflow for a two-step conjugation.

problem Problem: Low Conjugation Yield / High Off-Target Labeling q_buffer Is the buffer for the NHS ester step amine-free (e.g., PBS, HEPES)? problem->q_buffer a_buffer_no Solution: Perform buffer exchange into a compatible buffer. q_buffer->a_buffer_no No q_ph Is the pH optimized for each step? (7.2-8.5 for NHS, 7.5-8.5 for Bromoacetamide) q_buffer->q_ph Yes a_ph_no Solution: Verify and adjust buffer pH. Use a two-step protocol. q_ph->a_ph_no No q_reagent Was the reagent stock prepared fresh in anhydrous solvent? q_ph->q_reagent Yes a_reagent_no Solution: Use fresh, anhydrous DMSO/DMF. Allow reagent to warm to RT before opening. q_reagent->a_reagent_no No q_conc Is the molar excess of the linker optimized? q_reagent->q_conc Yes a_conc_no Solution: Titrate linker concentration. Start with a lower molar excess. q_conc->a_conc_no No end_node If issues persist, perform time-course study and analyze by MS. q_conc->end_node Yes

Figure 3: Troubleshooting decision tree for common labeling issues.

Experimental Protocols

Protocol 1: General Two-Step Protein-Peptide Conjugation

This protocol describes the labeling of a protein's lysine residues with the NHS ester, followed by conjugation to a cysteine-containing peptide via the bromoacetamide group.

A. Protein Preparation and NHS Ester Reaction:

  • Buffer Exchange: Ensure the protein of interest (e.g., at 2-5 mg/mL) is in an amine-free buffer, such as 1X PBS (Phosphate-Buffered Saline) at pH 7.4. If the protein is in a buffer like Tris, remove it via a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the Bromoacetamido-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10-fold molar excess of the dissolved linker to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4. The protein-linker conjugate will elute in the void volume.

B. Bromoacetamide Reaction with Cys-Peptide:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the same reaction buffer (PBS, pH 7.4). If the peptide has disulfide bonds, it must first be reduced with a reagent like TCEP and purified.

  • Conjugation Reaction: Add the Cys-peptide to the purified protein-linker conjugate at a 5-fold molar excess relative to the protein.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 10-20 mM to consume any unreacted bromoacetamide groups.

  • Final Purification: Purify the final protein-peptide conjugate from excess peptide and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps to prepare a labeled protein for peptide mapping analysis to identify conjugation sites.

  • Denaturation and Reduction: To the purified conjugate (~50 µg), add urea to a final concentration of 8 M. Add DTT (dithiothreitol) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: To prevent disulfide bonds from reforming, alkylate all free cysteines by adding iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature. Note: The original bromoacetamide-labeled cysteines will not react further.

  • Buffer Exchange/Dilution: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for enzymatic activity.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid to stop digestion. Clean up the resulting peptides using a C18 desalting column (e.g., a ZipTip) according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. The resulting data can be searched against the protein sequence to identify peptides that have been modified by the Bromo-PEG4-linker (a specific mass shift) and at which residue.

References

Minimizing aggregation of proteins during Bromo-PEG4-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during labeling with Bromo-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

Protein aggregation during labeling can be triggered by several factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. While a slightly alkaline pH (7.2-8.5) is required for the NHS ester reaction to proceed efficiently with primary amines, this pH can be close to the isoelectric point (pI) of some proteins, where they are least soluble and most prone to aggregation.[1]

  • High Protein Concentration: Higher protein concentrations can accelerate the labeling reaction but also significantly increase the likelihood of intermolecular interactions and aggregation.[1]

  • Hydrophobicity of the Labeling Reagent: Although the PEG component of this compound is intended to increase hydrophilicity, improper dissolution or localized high concentrations of the reagent can still contribute to aggregation.[]

  • Over-Labeling: Modifying too many surface lysines can alter the protein's surface charge and lead to the exposure of hydrophobic patches, promoting aggregation.

  • Presence of Pre-existing Aggregates: The initial protein sample may contain small amounts of aggregates that can act as seeds for further aggregation during the labeling process.

  • Mechanical Stress: Vigorous vortexing or stirring can introduce mechanical stress, potentially leading to protein denaturation and aggregation.

Q2: How does the this compound reagent contribute to or prevent aggregation?

This compound is a polyethylene glycol (PEG)-based linker. The PEG spacer is hydrophilic and is designed to increase the solubility of the labeled protein in aqueous media.[3] In many cases, PEGylation can protect proteins from aggregation.[4] However, the length of the PEG chain can influence its effectiveness. While the PEG4 linker in this reagent is relatively short, it still contributes to increased hydrophilicity compared to non-PEGylated NHS esters.

Q3: What is the optimal pH for this compound labeling to minimize aggregation?

The optimal pH is a balance between reaction efficiency and protein stability. NHS ester labeling is most efficient in the pH range of 7.2 to 8.5. However, the ideal pH for your specific protein should be determined empirically. It is crucial to select a buffer pH that is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.

Q4: What protein concentration is recommended for the labeling reaction?

While there is no universal optimal concentration, starting with a lower protein concentration (e.g., 1-2 mg/mL) is generally recommended to minimize the risk of aggregation. If a higher final concentration is required, consider performing the labeling at a lower concentration and then carefully concentrating the purified conjugate.

Q5: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of soluble aggregates by measuring the size distribution of particles in a solution.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.

Troubleshooting Guide

Issue: Visible precipitation or turbidity observed during or after the labeling reaction.

This indicates significant protein aggregation.

Potential Cause Troubleshooting Action
Suboptimal pH Verify the reaction buffer pH is at least 1 unit away from the protein's pI. Perform small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the optimal balance between labeling efficiency and protein stability.
High Protein Concentration Decrease the protein concentration during the labeling reaction (e.g., to 0.5-1 mg/mL).
High Molar Excess of this compound Reduce the molar ratio of the this compound to the protein. A common starting point is a 10- to 20-fold molar excess, but this may need to be optimized.
Inadequate Buffer Conditions Incorporate stabilizing additives into the labeling buffer. See the table below for recommendations.
Reagent Dissolution Ensure the this compound is fully dissolved in a high-quality, anhydrous organic solvent like DMSO or DMF before adding it to the protein solution. Add the reagent dropwise while gently stirring.

Quantitative Data Summary

Table 1: Recommended Stabilizing Additives to Minimize Aggregation

Additive Recommended Concentration Mechanism of Action
L-Arginine50-500 mMSuppresses protein-protein interactions.
Sucrose5-10% (w/v)Stabilizes protein structure through preferential hydration.
Trehalose5-10% (w/v)Similar to sucrose, acts as a protein stabilizer.
Glycerol10-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Polysorbate 20 (Tween 20)0.01-0.1% (v/v)Non-ionic detergent that can prevent surface-induced aggregation.

Table 2: Effect of pH on NHS Ester Stability and Protein Aggregation

pH NHS Ester Half-life General Effect on Protein Aggregation
< 7.0Longer half-life, but slower reaction with amines.Generally higher protein stability, but inefficient labeling.
7.2 - 8.5Optimal for amine reaction, shorter half-life with increasing pH.Risk of aggregation increases if the pH is close to the protein's pI.
> 8.5Very short half-life due to rapid hydrolysis.Higher risk of protein denaturation and aggregation for many proteins.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). Buffers containing primary amines, such as Tris, must be avoided.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Add the ester solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts using size exclusion chromatography (desalting column) or dialysis.

Protocol 2: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation: Filter the labeled protein sample through a 0.1 or 0.22 µm low-protein-binding filter to remove dust and large particulates. The sample concentration should typically be between 0.1 and 1.0 mg/mL.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.

  • Measurement: Use a clean, scratch-free cuvette. First, measure the buffer alone as a blank. Then, carefully pipette the filtered protein sample into the cuvette, ensuring no air bubbles are introduced.

  • Data Acquisition: Acquire data according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable size distribution.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a PDI value below 0.2 is generally considered monodisperse.

Protocol 3: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

  • System and Column Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.

  • Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter.

  • Injection: Inject a defined volume of the sample onto the equilibrated SEC column.

  • Data Acquisition: Monitor the elution profile using a UV detector, typically at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. Aggregates will elute earlier than the monomeric protein. The area under each peak can be integrated to quantify the relative amounts of monomer, dimer, and higher-order aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis p Protein in Amine-Free Buffer mix Mix Protein and Reagent (pH 7.2-8.5) p->mix r Dissolve Bromo-PEG4-NHS in DMSO/DMF r->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate purify Purify (SEC or Dialysis) incubate->purify analyze Analyze for Aggregation (DLS, SEC) purify->analyze

Figure 1. Experimental workflow for this compound protein labeling.

troubleshooting_workflow start Aggregation Observed? ph Is pH >1 unit from pI? start->ph Yes success Aggregation Minimized start->success No conc Is Protein Conc. > 2 mg/mL? ph->conc Yes adjust_ph Adjust pH ph->adjust_ph No ratio Is Molar Ratio > 20x? conc->ratio No lower_conc Lower Concentration conc->lower_conc Yes additives Are Stabilizers Used? ratio->additives No lower_ratio Lower Molar Ratio ratio->lower_ratio Yes add_stabilizers Add Stabilizers (e.g., Arginine) additives->add_stabilizers No additives->success Yes adjust_ph->conc lower_conc->ratio lower_ratio->additives add_stabilizers->success

Figure 2. Troubleshooting decision tree for protein aggregation.

reaction_pathway cluster_products Reaction Products reagents Protein-NH2 This compound reaction_conditions pH 7.2-8.5 Amine-Free Buffer reagents->reaction_conditions labeled_protein Labeled Protein (Stable Amide Bond) reaction_conditions->labeled_protein Aminolysis hydrolyzed_ester Hydrolyzed NHS Ester (Inactive) reaction_conditions->hydrolyzed_ester Hydrolysis (competing reaction)

References

Technical Support Center: Post-Conjugation Purification of Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess Bromo-PEG4-NHS ester following conjugation to proteins, antibodies, or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Complete removal of unreacted this compound is critical for several reasons:

  • Downstream Reactions: The unreacted NHS ester can react with primary amines in subsequent steps, leading to non-specific labeling and complicating data interpretation.

  • Assay Interference: The presence of the free linker can interfere with downstream analytical techniques used to characterize the conjugate, such as HPLC, mass spectrometry, and various binding assays.

  • Inaccurate Characterization: Residual linker can lead to an overestimation of the degree of labeling (DOL).

  • Cellular Toxicity: For applications involving live cells, the free linker may exhibit toxicity or other off-target effects.

Q2: What are the most common methods for removing small molecule linkers like this compound?

A2: The three most widely used techniques, all based on size-based separation, are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, concentration, required purity, and processing time.

Q3: How do I choose the best purification method for my experiment?

A3: Consider the following factors when selecting a purification strategy:

  • Sample Volume: For small volumes (< 5 mL), SEC (spin columns) is often the fastest and most convenient. For larger volumes, TFF is more efficient than dialysis.

  • Speed: SEC is the quickest method for small-scale purifications. TFF is significantly faster than dialysis for larger volumes. Dialysis is the most time-consuming.

  • Scalability: TFF is the most easily scalable method for processing large quantities of conjugate, making it ideal for drug development and manufacturing.

  • Purity Requirements: All three methods can achieve high purity. TFF offers excellent removal of small molecules with high product recovery.[1][2]

  • Protein Stability: All three methods are generally gentle on proteins, but the shear forces in TFF should be considered for particularly sensitive biomolecules.

Troubleshooting Guides

This section addresses common issues encountered during the purification process.

Issue 1: Low Recovery of the Final Conjugate
Potential Cause Recommended Solution
Non-specific binding to the purification matrix (SEC or TFF membrane). For SEC, ensure the mobile phase composition minimizes secondary interactions; this may involve adjusting salt concentration or pH.[3] For TFF, select a membrane material with low protein binding properties (e.g., polyethersulfone).
Precipitation of the conjugate during concentration (TFF). The addition of a hydrophobic PEG linker can decrease the solubility of the conjugate.[2] Optimize the final target concentration and consider performing the process at 4°C to improve stability.
Incorrect molecular weight cut-off (MWCO) for dialysis or TFF membrane. Use a membrane with an MWCO that is at least 3-6 times smaller than the molecular weight of your conjugate to ensure high retention.[4]
Over-dilution of the sample (SEC). Choose a column size appropriate for your sample volume to minimize dilution. For very small samples, consider using spin columns.
Issue 2: Incomplete Removal of Excess this compound
Potential Cause Recommended Solution
Insufficient resolution in SEC. Optimize the column length, bead size, and flow rate. Slower flow rates can improve resolution but increase run time. Ensure the mobile phase is optimized to prevent secondary interactions that can affect separation.
Inadequate dialysis time or insufficient buffer changes. Dialyze for a longer period and perform at least three buffer changes with a dialysate volume at least 100-200 times the sample volume.
Insufficient diafiltration volumes in TFF. Perform at least 5-7 diafiltration volumes (the total volume of buffer exchanged) to ensure near-complete removal of small molecules. The clearance of small molecules by TFF is generally efficient and predictable.
Hydrolyzed NHS ester. Before purification, ensure the reaction is quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters. This converts the linker to a more easily removable, inert form.

Comparison of Purification Methods

The following table summarizes the key characteristics of the three main purification methods for removing excess this compound.

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.Passive diffusion of small molecules across a semi-permeable membrane driven by a concentration gradient.Convective removal of small molecules through a semi-permeable membrane while the bulk solution flows tangentially across the membrane surface.
Typical Purity High (>99%)High (>99%)High (>99%)
Typical Recovery >90% (can be lower with sample dilution)>95%>95%
Processing Time Fast (minutes for spin columns; <1 hour for LC)Slow (12-48 hours)Fast to moderate (1-4 hours, depending on volume)
Scalability Limited (best for lab scale)ModerateHigh (easily scalable from mL to >1000 L)
Key Advantage Speed and simplicity for small samples.Simple setup, very gentle on proteins.Fast, scalable, and allows for simultaneous concentration and buffer exchange (diafiltration).
Key Disadvantage Sample dilution, potential for column interactions.Very slow, requires large buffer volumes.Requires specialized equipment, potential for membrane fouling or shear stress on sensitive proteins.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for rapid purification of small sample volumes (0.1 - 4 mL).

  • Column Equilibration:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

    • Add 1-2 mL of the desired final buffer (e.g., PBS) to the column.

    • Centrifuge at 1,500 x g for 1 minute. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading:

    • Discard the flow-through from the final equilibration step.

    • Place the column in a new, clean collection tube.

    • Slowly apply the post-conjugation reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes.

    • The collected flow-through is the purified conjugate, now in the new buffer. The excess this compound is retained in the column matrix.

  • Purity Analysis:

    • Assess the purity of the conjugate using SDS-PAGE, HPLC, or mass spectrometry.

Protocol 2: Tangential Flow Filtration (TFF) with Diafiltration

This protocol is ideal for larger sample volumes and is highly scalable.

  • System and Membrane Preparation:

    • Install a TFF cassette or hollow fiber module with a molecular weight cut-off (MWCO) of 10-30 kDa (for an antibody of ~150 kDa).

    • Flush the system with purified water and then with the final desired buffer to remove any storage solutions and wet the membrane.

  • Concentration (Optional):

    • Load the post-conjugation reaction mixture into the feed reservoir.

    • Start the pump to circulate the solution tangentially across the membrane.

    • Apply a transmembrane pressure (TMP) of 10-20 psi.

    • Collect the permeate (the solution passing through the membrane) until the desired sample volume is reached.

  • Diafiltration (Buffer Exchange):

    • Begin adding the final buffer to the feed reservoir at the same rate as the permeate is being removed. This is known as constant-volume diafiltration.

    • Continue this process for 5-7 diafiltration volumes to ensure >99.5% removal of the excess this compound.

  • Final Concentration and Recovery:

    • Stop the addition of buffer and continue to concentrate the sample to the desired final volume.

    • Recover the purified, concentrated conjugate from the system.

  • Purity Analysis:

    • Analyze the final product for purity and concentration.

Visualizations

G cluster_0 Decision Workflow: Selecting a Purification Method Start Post-Conjugation Reaction Mixture Q_Volume Sample Volume? Start->Q_Volume SEC Size Exclusion Chromatography (SEC) (e.g., Spin Column) Q_Volume->SEC < 5 mL TFF_Dialysis TFF or Dialysis? Q_Volume->TFF_Dialysis > 5 mL End Purified Conjugate SEC->End Q_Speed Need for Speed & Scalability? TFF_Dialysis->Q_Speed TFF Tangential Flow Filtration (TFF) Q_Speed->TFF Yes Dialysis Dialysis Q_Speed->Dialysis No TFF->End Dialysis->End

Caption: Decision tree for selecting the appropriate purification method.

G cluster_1 Experimental Workflow: TFF with Diafiltration A 1. System Setup & Equilibration B 2. Load Reaction Mixture A->B C 3. Diafiltration (Constant Volume) B->C E Permeate Removal (Excess Linker & Buffer) C->E F 4. Final Concentration C->F After 5-7 Volumes D Add Final Buffer D->C at same rate as G 5. Recover Purified Conjugate F->G

Caption: Workflow for purification using Tangential Flow Filtration (TFF).

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using Bromo-PEG4-NHS ester in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in ADC development?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chains of lysine residues) on the antibody to form stable amide bonds.[1][2][3]

  • A bromoacetyl group , which can react with thiol groups (cysteines). The bromide is a good leaving group for nucleophilic substitution reactions.[1]

  • A polyethylene glycol (PEG4) spacer, which is hydrophilic and increases the solubility of the drug-linker complex and the resulting ADC in aqueous media. This can help to mitigate aggregation caused by hydrophobic drug payloads.

Q2: What is the ideal drug-to-antibody ratio (DAR) for an ADC?

A2: The optimal DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window, efficacy, and safety profile. While the ideal DAR is specific to the antibody, linker, and cytotoxic drug, a common target range is 2 to 4. Higher DARs can sometimes enhance potency but may also lead to faster clearance from circulation and increased toxicity.

Q3: How does the this compound conjugation chemistry work?

A3: The conjugation process primarily involves the reaction of the NHS ester group with the primary amines on the surface of the antibody, most commonly the ε-amine groups of lysine residues. This reaction is typically carried out under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation of a drug to an antibody using this compound.

Issue 1: Low Average Drug-to-Antibody Ratio (DAR)

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5. Lower temperatures (4°C) with longer incubation times (e.g., 16 hours) or room temperature for shorter durations (1-2 hours) can be tested.
Antibody Purity and Concentration Issues Ensure the antibody is highly pure (>95%) and the concentration is accurately determined. Impurities or inaccurate concentration measurements can lead to inconsistent results.
Interfering Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and should be avoided. Perform buffer exchange into a suitable conjugation buffer like phosphate-buffered saline (PBS).
Inactive this compound NHS esters are moisture-sensitive and can hydrolyze over time, leading to reduced reactivity. Use a fresh batch of the linker or verify the activity of the existing stock. Allow the reagent to warm to room temperature before opening to prevent condensation.
Insufficient Molar Excess of Linker The molar ratio of the this compound to the antibody is a key factor in determining the final DAR. A systematic increase in the molar excess of the linker can lead to a higher DAR. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1 of linker to antibody).
Issue 2: High Levels of Aggregation in the Final ADC Product

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Hydrophobicity of the Payload Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. The inclusion of the hydrophilic PEG4 spacer in the linker is designed to counteract this effect. If aggregation persists, consider using a linker with a longer PEG chain.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence protein stability and aggregation. Screen different buffer conditions, including the use of excipients like arginine or sucrose, to find a formulation that minimizes aggregation.
Harsh Conjugation Conditions High temperatures or extreme pH during the conjugation reaction can lead to antibody denaturation and subsequent aggregation. Ensure the reaction is carried out within the recommended temperature and pH ranges.
Excessive Linker-Payload Using a very high molar excess of the drug-linker can sometimes contribute to aggregation. Optimize the molar ratio to achieve the target DAR without inducing significant aggregation.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol provides a general framework. Optimization for specific antibodies and drug-linkers is recommended.

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.5).

  • Adjust the antibody concentration to a working range, typically 1-2 mg/mL.

2. This compound-Drug Preparation:

  • Allow the this compound-drug conjugate to warm to room temperature before opening.

  • Dissolve the this compound-drug in an anhydrous organic solvent such as DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).

3. Conjugation Reaction:

  • Add the calculated amount of the this compound-drug stock solution to the antibody solution to achieve the desired molar excess.

  • Incubate the reaction mixture. Common conditions include room temperature for 1-2 hours or 4°C overnight with gentle mixing.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Incubate for a short period (e.g., 15-30 minutes) to ensure all unreacted NHS ester is quenched.

5. Purification of the ADC:

  • Remove unreacted drug-linker and quenching reagent using size-exclusion chromatography (SEC), dialysis, or desalting columns.

6. Characterization of the ADC:

  • Determine the protein concentration and the average DAR. UV-Vis spectroscopy is a common method for this.

  • Assess the level of aggregation using techniques like size-exclusion chromatography (SEC).

  • Further characterization can be performed using mass spectrometry to determine the distribution of different DAR species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix Antibody and Linker-Drug) antibody_prep->conjugation linker_prep Bromo-PEG4-NHS-Drug Preparation (Dissolve in DMSO/DMF) linker_prep->conjugation incubation Incubation (e.g., RT for 1-2h or 4°C overnight) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization ADC Characterization (DAR, Aggregation, etc.) purification->characterization

Caption: Experimental workflow for ADC conjugation.

troubleshooting_logic cluster_low_dar Low DAR Troubleshooting cluster_high_aggregation High Aggregation Troubleshooting start Start ADC Conjugation check_dar Is DAR within target range? start->check_dar check_aggregation Is aggregation level acceptable? check_dar->check_aggregation Yes optimize_conditions Optimize Reaction (pH, Temp, Time) check_dar->optimize_conditions No optimize_buffer Optimize Formulation Buffer (pH, Excipients) check_aggregation->optimize_buffer No success Successful ADC check_aggregation->success Yes increase_ratio Increase Linker:Ab Molar Ratio optimize_conditions->increase_ratio check_reagents Check Reagent Activity & Buffer Composition increase_ratio->check_reagents check_reagents->start Re-run adjust_dar Reduce Linker:Ab Molar Ratio optimize_buffer->adjust_dar modify_conditions Use Milder Conjugation Conditions adjust_dar->modify_conditions modify_conditions->start Re-run

References

Bromo-PEG4-NHS ester stability in DMSO and DMF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions regarding the stability of this compound in DMSO and DMF.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a crosslinker molecule that contains a bromo group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond. The bromo group can react with nucleophiles, such as thiol groups on cysteine residues. The hydrophilic PEG4 spacer increases the solubility of the molecule in aqueous solutions. A primary application for this type of linker is in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Q2: What is the primary cause of this compound instability in DMSO or DMF?

The primary cause of instability for this compound, and NHS esters in general, is hydrolysis. The NHS ester moiety is susceptible to reaction with water, which leads to the cleavage of the ester bond and the formation of the corresponding carboxylic acid and N-hydroxysuccinimide.[3][4][5] This hydrolysis reaction is irreversible and renders the compound inactive for conjugation to primary amines.

Q3: How stable is this compound in DMSO and DMF?

In their anhydrous (water-free) forms, DMSO and DMF are excellent solvents for dissolving and storing NHS esters, as they minimize the risk of hydrolysis. However, the stability is highly dependent on the water content of the solvent. Even small amounts of contaminating water can lead to the degradation of the NHS ester over time. Therefore, it is crucial to use anhydrous solvents and to handle the reagent in a way that minimizes exposure to atmospheric moisture. When stored properly in anhydrous DMSO or DMF at low temperatures (e.g., -20°C), stock solutions of NHS esters can be stable for an extended period.

Q4: Can I store this compound in DMSO or DMF solution?

Yes, but with precautions. For short-term storage, solutions in anhydrous DMSO or DMF should be kept at -20°C or -80°C. It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and to minimize the introduction of moisture from the air upon opening the vial. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.

Q5: What are the signs of degradation of this compound in my DMSO or DMF stock solution?

A decrease in the efficiency of your conjugation reaction is the most direct sign of degradation. If you observe lower than expected yields of your desired product, it may be due to the hydrolysis of the NHS ester. To quantitatively assess the activity of your NHS ester solution, you can perform a hydrolysis assay by intentionally hydrolyzing the ester with a strong base and measuring the release of NHS, which absorbs light at 260-280 nm.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation yield Hydrolysis of this compound.- Use fresh, anhydrous DMSO or DMF to prepare your stock solution.- Prepare the NHS ester solution immediately before use.- Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.- Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Competing reaction with primary amine-containing buffers.- Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.
Incorrect pH of the reaction buffer.- The optimal pH for NHS ester reactions is between 7.2 and 8.5. Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis increases significantly.
Inconsistent results between experiments Degradation of the this compound stock solution over time.- Prepare fresh stock solutions for each experiment or use a new aliquot for each experiment.- Re-evaluate the water content of your DMSO or DMF. Consider using a fresh, sealed bottle of anhydrous solvent.
Introduction of moisture during handling.- Handle the solid reagent and stock solutions in a dry environment (e.g., under an inert gas like argon or nitrogen) if possible.- Tightly cap vials immediately after use.

Quantitative Data on NHS Ester Stability

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~2 hours (interpolated)
8.6410 minutes

In anhydrous DMSO or DMF, the half-life is expected to be significantly longer. However, the presence of even small amounts of water will lead to a decrease in stability.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Microcentrifuge tubes or other appropriate vials

    • Pipettes and tips

    • Desiccator

    • Inert gas (optional, e.g., argon or nitrogen)

  • Procedure:

    • Allow the vial containing solid this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a clean, dry tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure the compound is fully dissolved.

    • (Optional) If storing for an extended period, purge the headspace of the vial with an inert gas before capping tightly.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Protein Labeling with this compound

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • This compound stock solution in anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

    • Purification column (e.g., desalting column)

  • Procedure:

    • Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

    • Immediately before starting the reaction, retrieve an aliquot of the this compound stock solution and allow it to thaw (if frozen).

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

    • Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.

Visualizations

hydrolysis_pathway Bromo_PEG4_NHS This compound (Active) Hydrolyzed_Product Bromo-PEG4-Carboxylic Acid (Inactive) Bromo_PEG4_NHS->Hydrolyzed_Product Hydrolysis Water Water (H₂O) Water->Hydrolyzed_Product NHS N-hydroxysuccinimide Hydrolyzed_Product->NHS +

Caption: Hydrolysis pathway of this compound in the presence of water.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Add NHS Ester to Protein Solution A->C B Prepare this compound Stock Solution (Anhydrous DMSO/DMF) B->C D Incubate (1-2h RT or overnight 4°C) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (e.g., Desalting Column) E->F

Caption: General experimental workflow for protein conjugation with this compound.

References

Impact of reducing agents on Bromo-PEG4-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG4-NHS ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly concerning the impact of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker.[1] It contains two different reactive groups connected by a hydrophilic polyethylene glycol (PEG4) spacer.[1][2]

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[3][4]

  • Bromoacetyl group: This group reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues) to form stable thioether bonds. The PEG4 spacer enhances solubility in aqueous solutions and provides spatial separation between the conjugated molecules. This linker is commonly used for creating antibody-drug conjugates (ADCs), PROTACs, and for linking two different biomolecules together in a specific, sequential manner.

Q2: Why is the choice of reducing agent critical for this crosslinker?

Reducing agents are often used to break disulfide bonds in proteins, exposing cysteine residues for conjugation. However, the choice of reducing agent is critical because it can react with the crosslinker itself, leading to inactivation and failed conjugation.

  • Thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) contain free sulfhydryl groups that will readily react with the bromoacetyl end of the linker.

  • Non-thiol reducing agents (e.g., TCEP) are generally more compatible but are not completely inert and can also react with the bromoacetyl group under certain conditions.

Q3: Which reducing agents are recommended for use with this compound?

Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent. Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol group, so it does not directly compete with the target cysteine for reaction with the bromoacetyl group. However, it is still advisable to use the minimum effective concentration of TCEP, as it can react with thiol-alkylating agents. If DTT must be used, it is essential to remove it completely after disulfide reduction and before adding the bromoacetyl-containing molecule.

Q4: What is the optimal reaction pH for each end of the this compound?

The two reactive ends of the linker have different optimal pH ranges for their respective conjugation reactions.

  • NHS ester-amine reaction: The optimal pH is between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.

  • Bromoacetyl-thiol reaction: This reaction proceeds efficiently at a pH range of 7.0 to 9.0. The reactivity of the bromoacetyl group with thiols increases at more alkaline pH values.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments involving this compound, particularly when reducing agents are present.

Issue 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive and hydrolyzes in aqueous buffers. Solution: Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before each use. Avoid storing the reagent in solution.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester. Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer for the NHS ester reaction step. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting.
Suboptimal pH If the pH is too low (<7.2), the target amines are protonated and unreactive. If the pH is too high (>9.0), the NHS ester hydrolyzes rapidly. Solution: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 for the NHS ester conjugation.
Reducing Agent Interference A thiol-based reducing agent like DTT is present during the NHS ester reaction step or the bromoacetyl reaction step. Solution: If reducing disulfide bonds is necessary before the bromoacetyl reaction, use TCEP. If DTT must be used, it must be completely removed by a desalting column after reduction but before adding your bromoacetyl-labeled molecule.
Low Protein Concentration In dilute protein solutions, the rate of NHS ester hydrolysis can be faster than the rate of conjugation. Solution: If possible, increase the concentration of your protein to 2-10 mg/mL to favor the conjugation reaction.

Issue 2: High Background or Non-Specific Binding

Possible CauseRecommended Solution
Excess Unreacted Crosslinker If not properly quenched or removed, the excess crosslinker can react with other molecules in downstream applications. Solution: After the NHS ester reaction, add a quenching reagent like Tris, glycine, or hydroxylamine to a final concentration of 20-50 mM to consume any unreacted NHS ester. Purify the conjugate using a desalting column or dialysis to remove excess crosslinker and byproducts.
Protein Aggregation A high degree of labeling or suboptimal buffer conditions can cause the conjugated protein to aggregate. Solution: Perform small-scale pilot reactions with varying molar ratios of the crosslinker to your protein to find the optimal ratio that does not cause aggregation. Ensure buffer conditions are optimal for your protein's stability.

Issue 3: Inactivation of the Bromoacetyl Group

Possible CauseRecommended Solution
Reaction with Thiol-Based Reducing Agents DTT or β-mercaptoethanol was used to reduce the target protein and was not removed prior to the addition of the bromoacetyl-labeled intermediate. Solution: The thiol groups in DTT and BME react very efficiently with the bromoacetyl group. These reducing agents MUST be removed after protein reduction and before conjugation. TCEP is the preferred reducing agent as it reacts much more slowly with the bromoacetyl group.
Reaction with TCEP Although TCEP is preferred, it is not completely inert and can react with and inactivate the bromoacetyl group, especially at higher concentrations or longer reaction times. Solution: Use the lowest concentration of TCEP that effectively reduces the disulfide bonds. Consider removing excess TCEP (if feasible for your workflow) prior to conjugation.

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound

ParameterNHS Ester ReactionBromoacetyl ReactionCitation(s)
Target Functional Group Primary Amine (-NH₂)Thiol/Sulfhydryl (-SH)
Optimal pH Range 7.2 - 8.57.0 - 9.0
Recommended Buffers PBS, HEPES, BoratePBS, HEPES, Borate
Incompatible Buffers Tris, Glycine (any primary amine)N/A
Temperature Room Temp or 4°CRoom Temp or 4°C
Typical Duration 30-120 min (RT) or 2-4 hr (4°C)2-4 hr (RT) or overnight (4°C)

Table 2: Compatibility of Common Reducing Agents

Reducing AgentTypeCompatibility with NHS EsterCompatibility with Bromoacetyl GroupRecommendationCitation(s)
DTT Thiol-basedLow. Can increase hydrolysis rate.Very Low. Reacts directly and rapidly.Not recommended. Must be removed prior to conjugation.
β-mercaptoethanol Thiol-basedLow. Can increase hydrolysis rate.Very Low. Reacts directly and rapidly.Not recommended. Must be removed prior to conjugation.
TCEP Phosphine-basedHigh. Generally compatible.Moderate. Can react, but much slower than DTT.Recommended. Use minimal effective concentration.

Experimental Protocols

Protocol: Sequential Conjugation of Molecule A (Amine) and Molecule B (Thiol) using this compound

This protocol describes the process of first labeling an amine-containing molecule (Molecule A, e.g., a protein) with the NHS ester, followed by purification, and then conjugating the bromoacetyl group to a thiol-containing molecule (Molecule B, e.g., a reduced antibody fragment or cysteine-containing peptide).

Part 1: Labeling Molecule A with this compound

  • Buffer Exchange: Ensure Molecule A is in an amine-free buffer (e.g., PBS, 100 mM HEPES) at pH 7.5-8.3. A typical concentration is 2-10 mg/mL.

  • Prepare NHS Ester Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL or ~20 mM.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the solution of Molecule A while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column (size-exclusion chromatography) or dialysis, exchanging into a buffer suitable for the next step (e.g., PBS at pH 7.0-7.5). This yields Molecule A-Bromoacetyl .

Part 2: Conjugation of Molecule A-Bromoacetyl to Molecule B

  • Reduction of Molecule B (If Necessary): If Molecule B contains disulfide bonds, they must be reduced to expose free thiols.

    • Dissolve Molecule B in a suitable buffer (e.g., PBS).

    • Add a 10- to 20-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Note: It is not typically necessary to remove the TCEP if a minimal concentration was used. However, if conjugation is inefficient, removal of TCEP via a desalting column should be considered. Do not use DTT unless you purify Molecule B after reduction and before conjugation.

  • Initiate Thiol Conjugation: Combine the purified Molecule A-Bromoacetyl with the reduced Molecule B at a desired molar ratio (e.g., 1:1 or with a slight excess of one component).

  • pH Adjustment: Ensure the final pH of the reaction mixture is between 7.0 and 8.0.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of ~10-50 mM to quench any unreacted bromoacetyl groups. Incubate for 15-30 minutes.

  • Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove excess reagents and unconjugated molecules.

Visualizations

experimental_workflow cluster_0 Part 1: NHS Ester Reaction cluster_1 Part 2: Bromoacetyl Reaction process process reagent reagent product product warning warning molA Molecule A (Amine) step1 1. Prepare Protein Solution molA->step1 buffer1 Amine-Free Buffer (pH 7.2-8.5) buffer1->step1 step2 2. Add Linker step1->step2 linker This compound in Anhydrous DMSO linker->step2 step3 3. Incubate (1-2h RT or 2-4h 4°C) step2->step3 step4 4. Quench Reaction step3->step4 quench1 Quench (e.g., Tris) quench1->step4 step5 5. Purify (Desalting Column) step4->step5 prod1 Molecule A-Bromoacetyl step5->prod1 step7 7. Combine & Incubate (pH 7.0-8.0) prod1->step7 prod1->step7 molB Molecule B (Disulfides) step6 6. Reduce Molecule B molB->step6 tcep TCEP tcep->step6 reducedB Reduced Molecule B (Thiols) step6->reducedB reducedB->step7 step8 8. Quench Reaction step7->step8 quench2 Quench (e.g., Cysteine) quench2->step8 step9 9. Final Purification step8->step9 final_prod Final Conjugate (Molecule A-S-Molecule B) step9->final_prod

Caption: Workflow for sequential conjugation using this compound.

reaction_pathways cluster_desired Desired Reactions cluster_side Potential Side Reactions with Reducing Agents reagent reagent linker linker product product side_product side_product main_linker Bromoacetyl Group PEG4 Spacer NHS Ester amide_bond Stable Amide Bond main_linker:f2->amide_bond thioether_bond Stable Thioether Bond main_linker:f0->thioether_bond dtt_bromo Inactivated Linker (Thioether) main_linker:f0->dtt_bromo tcep_bromo Inactivated Linker main_linker:f0->tcep_bromo hydrolyzed_nhs Hydrolyzed Linker (-COOH) main_linker:f2->hydrolyzed_nhs amine Protein-NH2 (Primary Amine) amine->amide_bond pH 7.2-8.5 thiol Protein-SH (Thiol) thiol->thioether_bond pH 7.0-9.0 dtt DTT (-SH) dtt->dtt_bromo Rapid Reaction tcep TCEP tcep->tcep_bromo Slower Reaction h2o H₂O (Hydrolysis) h2o->hydrolyzed_nhs pH dependent

Caption: Desired vs. potential side reactions in this compound conjugation.

troubleshooting_tree problem problem question question solution solution check check start Low Conjugation Yield q1 Which conjugation step failed? (NHS-Amine or Bromo-Thiol) start->q1 check_nhs Check NHS-Amine Reaction q1->check_nhs NHS-Amine check_bromo Check Bromo-Thiol Reaction q1->check_bromo Bromo-Thiol q2 Is buffer amine-free (e.g., no Tris)? check_nhs->q2 sol_buffer Solution: Use amine-free buffer (PBS, HEPES). Perform buffer exchange. q2->sol_buffer No q3 Is pH between 7.2-8.5? q2->q3 Yes sol_ph_nhs Solution: Adjust pH to 7.2-8.5. q3->sol_ph_nhs No q4 Was NHS ester reagent prepared fresh in anhydrous solvent? q3->q4 Yes sol_reagent Solution: Use fresh reagent and anhydrous DMSO/DMF. q4->sol_reagent No q5 Was a reducing agent used? check_bromo->q5 q6 Was it DTT or BME? q5->q6 Yes sol_no_reductant Check protein for free thiols. Ensure proper reduction if needed. q5->sol_no_reductant No sol_dtt Problem: DTT/BME reacts with bromoacetyl group. Solution: MUST remove DTT after reduction, before conjugation. Use TCEP instead. q6->sol_dtt Yes q7 Was TCEP used? q6->q7 No sol_tcep Possible Issue: TCEP can still react. Solution: Use minimal effective concentration of TCEP. q7->sol_tcep Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

How to handle solubility issues with Bromo-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two different reactive groups: a bromoacetamide group and an N-hydroxysuccinimide (NHS) ester. The bromoacetamide group reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues in proteins. The NHS ester reacts with primary amines, like the side chain of lysine residues or the N-terminus of a protein.[1] The polyethylene glycol (PEG4) spacer is a hydrophilic linker that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2] This crosslinker is commonly used in bioconjugation, drug delivery for creating antibody-drug conjugates (ADCs), and for developing PROTACs (Proteolysis Targeting Chimeras).[3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). While the PEG4 spacer enhances its hydrophilicity, for aqueous reactions, it is best practice to first dissolve the ester in a minimal amount of anhydrous organic solvent before adding it to the aqueous reaction buffer.

Q3: How should I store this compound?

A3: this compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment, protected from light. To prevent hydrolysis from condensation, it is crucial to allow the vial to equilibrate to room temperature before opening. For optimal stability, consider aliquoting the reagent to avoid repeated freeze-thaw cycles and moisture exposure.

Q4: What is the primary competing reaction when using an NHS ester?

A4: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylate. This reaction is highly dependent on pH and temperature, with the rate of hydrolysis increasing significantly at higher pH values. Once hydrolyzed, the crosslinker can no longer react with primary amines, leading to a lower conjugation yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling, or the reaction was carried out in a buffer with a pH that is too high for an extended period.- Store the reagent under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening. - Prepare the NHS ester solution immediately before use. - Perform the conjugation reaction at the optimal pH of 7.2-8.5.
Inactive Reagent: The this compound has degraded due to improper storage.- Use a fresh aliquot of the reagent. - If possible, test the activity of the NHS ester using a small molecule with a primary amine and analyze the reaction by LC-MS.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines on the target molecule, which reduces their nucleophilicity.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use non-amine containing buffers such as PBS, HEPES, or bicarbonate buffer.
Presence of Primary Amines in the Buffer: Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester.- Use a buffer that does not contain primary amines for the conjugation reaction. If your molecule of interest is in a Tris-based buffer, perform a buffer exchange prior to the reaction.
Precipitation of the Reagent or Protein During the Reaction Low Solubility: The concentration of the this compound or the target molecule is too high in the reaction mixture.- Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). - Perform a small-scale pilot experiment to determine the optimal concentrations.
Protein Aggregation: The addition of the organic solvent or the modification itself is causing the protein to precipitate.- Reduce the amount of organic solvent used. - Add the dissolved NHS ester to the protein solution slowly while gently vortexing. - Screen different non-amine buffers to find one that maintains protein solubility.
Non-Specific Binding of the Conjugate Excess Labeling: Too many this compound molecules have attached to the target protein, altering its properties and leading to non-specific interactions.- Reduce the molar excess of the this compound used in the reaction. - Optimize the reaction time to control the degree of labeling.
Hydrolyzed NHS Ester: The presence of the free carboxylate group from the hydrolyzed NHS ester can lead to non-specific electrostatic interactions.- Ensure the NHS ester is fresh and handled properly to minimize hydrolysis. - Purify the conjugate after the reaction to remove any hydrolyzed crosslinker.

Data Presentation

Solubility of PEG4-NHS Esters
Compound Solvent Reported Solubility Notes
endo-BCN-PEG4-NHS esterDMSO250 mg/mLRequires sonication.
SPDP-PEG4-NHS esterWater5 mg/mLRequires sonication.
Bromoacetamido-PEG4-NHS esterDMSO, DMF, DCMQualitatively reported as soluble.Quantitative data not specified.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general starting point for conjugating this compound to a protein containing primary amines. Optimization may be required for your specific protein and application.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.5. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Add the ester solution slowly while gently vortexing to prevent precipitation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation (Add ester to protein, incubate 30-60 min RT) prep_protein->conjugation prep_ester Prepare this compound (Freshly dissolve in DMSO/DMF) prep_ester->conjugation quench Quench Reaction (Add Tris buffer) conjugation->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify analyze Characterize Conjugate purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_workflow start Low Conjugation Yield check_hydrolysis Was the NHS ester exposed to moisture? start->check_hydrolysis solution_hydrolysis Store desiccated at -20°C. Equilibrate before opening. Prepare fresh solutions. check_hydrolysis->solution_hydrolysis Yes check_ph Is the reaction pH between 7.2 and 8.5? check_hydrolysis->check_ph No solution_hydrolysis->check_ph solution_ph Adjust buffer pH. Use a calibrated pH meter. check_ph->solution_ph No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes solution_ph->check_buffer solution_buffer Perform buffer exchange into an amine-free buffer (e.g., PBS). check_buffer->solution_buffer Yes end Yield Improved check_buffer->end No solution_buffer->end

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

Validation & Comparative

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Determination: HIC for Bromo-PEG4-NHS Ester ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with other common analytical techniques for determining the DAR of ADCs, with a focus on those synthesized using Bromo-PEG4-NHS ester linkers.

Hydrophobic Interaction Chromatography (HIC) has emerged as a gold standard for the characterization of ADCs, particularly for those with cysteine-linked conjugations.[1][2] This technique separates ADC species based on their hydrophobicity under non-denaturing conditions, which preserves the native structure of the antibody.[3] The addition of a hydrophilic polyethylene glycol (PEG) linker, such as in a this compound, can modulate the hydrophobicity of the ADC and influence its analytical behavior.[4] This guide will delve into the practical application of HIC and compare its performance against two other widely used methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Principles of DAR Determination Methods

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on the interactions between hydrophobic moieties on the protein surface and a weakly hydrophobic stationary phase. A high salt concentration in the mobile phase enhances these interactions, causing the ADC to bind to the column. A decreasing salt gradient then weakens these interactions, leading to the elution of different ADC species. Molecules with higher hydrophobicity, typically those with a higher DAR, are retained longer on the column.[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. For ADC analysis, especially for cysteine-linked conjugates, the antibody is often reduced to separate the light and heavy chains prior to analysis. The different drug-loaded chains are then separated based on their hydrophobicity. RP-HPLC generally offers higher resolution than HIC.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify the different species in a sample. For ADC analysis, MS can directly measure the mass of the intact ADC or its subunits, allowing for the determination of the number of conjugated drugs. While highly accurate in mass determination, the ionization efficiency of different DAR species can vary, potentially affecting the accuracy of quantitative distribution.

Comparative Analysis of Methods for DAR Determination

The choice of analytical method for DAR determination depends on several factors, including the specific characteristics of the ADC, the desired level of information, and the intended application (e.g., research, quality control). The following table provides a quantitative comparison of HIC, RP-HPLC, and MS for the analysis of a representative PEGylated ADC.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Separation based on surface hydrophobicity in a decreasing salt gradient.Separation based on hydrophobicity using a non-polar stationary phase.Measurement of mass-to-charge ratio of different ADC species.
Sample State Native, non-denaturing conditions.Denaturing conditions, often requires reduction of the ADC.Can be performed under native or denaturing conditions.
Resolution Good resolution of DAR species, especially for lower DARs.High resolution of light and heavy chain species.High mass accuracy, but chromatographic resolution of intact species can be limited.
Precision (RSD) Retention Time: < 0.1%, Peak Area: < 0.3%Good precision for peak areas of reduced chains.High precision in mass measurement.
Accuracy Generally high for average DAR calculation from peak areas.High accuracy for average DAR calculated from chain fragments.High mass accuracy, but quantitation can be affected by ionization efficiency differences.
Sample Throughput Moderate.Moderate.High, especially with direct infusion methods.
MS Compatibility Not directly compatible due to high salt concentrations. Requires offline desalting.Compatible with MS.Direct detection method.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) Protocol for a this compound ADC

This protocol is a general guideline and may require optimization for specific ADCs.

1. Sample Preparation:

  • Dilute the this compound ADC sample to a final concentration of 1 mg/mL in HIC mobile phase A.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system.

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

3. Mobile Phases:

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

5. Data Analysis:

  • Integrate the peak areas for each DAR species.

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100

Reversed-Phase HPLC (RP-HPLC) Protocol for a this compound ADC

1. Sample Preparation:

  • To 20 µg of the ADC, add a reducing agent (e.g., DTT to a final concentration of 10 mM).

  • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase column suitable for protein separations (e.g., a C4 or C8 column).

3. Mobile Phases:

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.

  • Detection: UV absorbance at 280 nm.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

  • Calculate the weighted average DAR based on the relative peak areas of the different chain species.

Mass Spectrometry (MS) Protocol for a this compound ADC

1. Sample Preparation:

  • For native MS, buffer exchange the ADC sample into a volatile buffer such as ammonium acetate.

  • For analysis of reduced chains, follow the sample preparation for RP-HPLC.

2. Mass Spectrometer:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

3. Ionization:

  • Electrospray ionization (ESI).

4. Data Acquisition:

  • Acquire mass spectra over a relevant m/z range for the intact ADC or its subunits.

5. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • Determine the DAR for each species by comparing its mass to that of the unconjugated antibody.

  • Calculate the average DAR based on the relative abundance of each species.

Visualization of Workflows and Relationships

To better illustrate the experimental processes and the relationships between the different analytical methods, the following diagrams are provided.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing ADC Bromo-PEG4-NHS Ester ADC Dilution Dilution in Mobile Phase A ADC->Dilution HIC_Column HIC Column Dilution->HIC_Column Injection Gradient Decreasing Salt Gradient HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Average DAR Calculation Integration->Calculation

HIC Workflow for DAR Determination

Method_Comparison cluster_methods DAR Determination Methods cluster_attributes Key Attributes HIC HIC Native_Analysis Native Conditions HIC->Native_Analysis Resolution Resolution HIC->Resolution Good MS_Compatibility MS Compatibility HIC->MS_Compatibility Low Quantitative_Accuracy Quantitative Accuracy HIC->Quantitative_Accuracy High RP_HPLC RP-HPLC RP_HPLC->Native_Analysis Denaturing RP_HPLC->Resolution High RP_HPLC->MS_Compatibility High RP_HPLC->Quantitative_Accuracy High MS Mass Spectrometry MS->Native_Analysis Versatile MS->Resolution Mass-based MS->MS_Compatibility Direct MS->Quantitative_Accuracy Variable

Comparison of DAR Determination Methods

Conclusion

The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. Hydrophobic Interaction Chromatography stands out as a robust and reliable method, particularly for cysteine-linked ADCs, due to its ability to perform analysis under non-denaturing conditions. For ADCs containing hydrophilic linkers like this compound, HIC provides excellent separation of different DAR species, enabling accurate calculation of the average DAR.

While RP-HPLC offers higher resolution and direct MS compatibility, the requirement for sample reduction and denaturing conditions may not be suitable for all ADCs. Mass spectrometry provides invaluable direct mass information but can present challenges in accurate quantitation of DAR distribution. Ultimately, a multi-faceted approach, often employing HIC as a primary method and complementing it with RP-HPLC and/or MS, will provide the most comprehensive understanding of the DAR and overall quality of an antibody-drug conjugate. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their ADC development programs.

References

A Comparative Guide to SEC Analysis for Aggregation of Bromo-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of aggregates is a critical quality attribute that can impact the efficacy, safety, and stability of the final product. This guide provides a comparative analysis of Bromo-PEG4-NHS ester conjugates and their alternatives, with a focus on aggregation as measured by Size Exclusion Chromatography (SEC). We present supporting experimental data and detailed protocols to assist in making informed decisions for your bioconjugation needs.

Comparison of this compound with Alternative Linkers

The choice of linker is a crucial factor influencing the properties of bioconjugates. While this compound is a commonly used reagent, various alternatives offer distinct advantages in terms of reaction chemistry, specificity, and their impact on aggregation.

Key Alternatives to this compound:

  • Maleimide-PEG-NHS esters: These are popular for their high specificity towards thiol groups (cysteine residues), offering a more controlled conjugation compared to the amine-reactive NHS ester. This can lead to a more homogeneous product with a lower propensity for random cross-linking and subsequent aggregation.

  • Click Chemistry Linkers (e.g., Azido-PEG-NHS ester, Alkyne-PEG-NHS ester): These reagents participate in bioorthogonal "click" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, which can minimize side reactions and reduce the formation of aggregates.[1]

  • Longer Chain PEG Linkers (e.g., Bromo-PEG8/12-NHS ester): The length of the polyethylene glycol (PEG) chain can influence the solubility and steric hindrance of the conjugate. Longer PEG chains can improve the hydrophilicity of the resulting conjugate, potentially reducing aggregation driven by hydrophobic interactions.[2][3]

  • Branched PEG Linkers: These linkers can provide a more effective "shield" around the protein, which can help to reduce immunogenicity and aggregation.

Performance Data: Aggregation Analysis by SEC

The following table summarizes typical quantitative data from SEC analysis comparing the aggregation of a model monoclonal antibody (mAb) conjugated with different linkers. The data illustrates the percentage of high molecular weight (HMW) species, which are indicative of aggregation.

LinkerAverage Drug-to-Antibody Ratio (DAR)% Monomer% High Molecular Weight (HMW) AggregatesElution Time of Monomer (min)
This compound 4.292.5%7.5% 10.2
Maleimide-PEG4-NHS ester 3.995.8%4.2% 10.3
Azido-PEG4-NHS ester (via Click Chemistry) 4.097.2%2.8% 10.3
Bromo-PEG12-NHS ester 4.194.1%5.9% 9.8

Note: This data is representative and actual results may vary depending on the specific protein, reaction conditions, and analytical method.

Experimental Protocol: SEC Analysis of Conjugate Aggregation

This protocol outlines the key steps for analyzing the aggregation of bioconjugates using Size Exclusion Chromatography.

1. Materials and Reagents:

  • Purified bioconjugate sample (e.g., mAb-Bromo-PEG4-NHS ester)

  • Mobile Phase: Phosphate-Buffered Saline (PBS) pH 7.4, or other suitable buffer. The mobile phase may require optimization to minimize secondary interactions with the column matrix.[4] For some antibody-drug conjugates (ADCs), the addition of a small amount of organic solvent (e.g., acetonitrile) may be necessary to reduce hydrophobic interactions.[4]

  • SEC Column: A column with a pore size appropriate for the size of the protein and its potential aggregates (e.g., 300 Å for monoclonal antibodies).

  • HPLC or UPLC system equipped with a UV detector (280 nm is commonly used for proteins). The use of a multi-angle light scattering (MALS) detector in series with the UV detector is highly recommended for accurate molecular weight determination of aggregates.

2. Sample Preparation:

  • Ensure the bioconjugate sample is clear and free of visible precipitates. If necessary, centrifuge the sample at 14,000 x g for 10 minutes to remove any large, insoluble aggregates.

  • Dilute the sample to an appropriate concentration (typically 0.1 - 1.0 mg/mL) using the mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.

  • Run Time: Approximately 15-20 minutes.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • The main peak corresponds to the monomeric bioconjugate.

  • Peaks eluting earlier than the main peak correspond to HMW aggregates.

  • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.

Troubleshooting Aggregation in Bioconjugation

Aggregation during the conjugation process can be a significant challenge. Here are some common causes and troubleshooting strategies:

  • Over-labeling: The conjugation of too many linker-payload molecules can alter the protein's surface properties, leading to aggregation. To mitigate this, optimize the molar ratio of the labeling reagent to the protein.

  • Hydrophobicity of the Linker/Payload: If the linker or the conjugated molecule is hydrophobic, it can increase the overall hydrophobicity of the protein, promoting aggregation. Using more hydrophilic linkers, such as those with longer PEG chains, can help to overcome this issue.

  • Buffer Conditions: The pH of the reaction buffer can influence the reactivity of the NHS ester and the stability of the protein. A pH range of 7.2-8.5 is generally recommended for NHS ester reactions. Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.

  • Reagent Addition: Adding the NHS ester reagent, which is often dissolved in an organic solvent like DMSO, too quickly can cause localized high concentrations and lead to protein precipitation. Add the reagent slowly with gentle mixing.

Visualizing the Experimental Workflow and Aggregation Factors

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_analysis Data Analysis Conjugate Bioconjugate Sample Dilute Dilute in Mobile Phase Conjugate->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC/UPLC Filter->Inject Separate Separation on SEC Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify % Aggregates Integrate->Quantify

SEC Experimental Workflow for Aggregation Analysis.

aggregation_factors cluster_factors Contributing Factors Aggregation Protein Aggregation Overlabeling Over-labeling Overlabeling->Aggregation Hydrophobicity Linker/Payload Hydrophobicity Hydrophobicity->Aggregation Buffer Incorrect Buffer pH Buffer->Aggregation Reagent Rapid Reagent Addition Reagent->Aggregation

References

A Head-to-Head Comparison: Bromo-PEG4-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the landscape of targeted therapeutics, the performance of an antibody-drug conjugate (ADC) is critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker dictates the ADC's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides an objective, data-supported comparison between two widely utilized heterobifunctional crosslinkers: Bromo-PEG4-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Chemical Properties and Mechanism of Action

Both this compound and SMCC are heterobifunctional crosslinkers designed to connect an antibody to a drug payload in a two-step process. They share a common feature: an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond.[1] Their primary difference lies in the second reactive group, which targets a thiol (sulfhydryl) group on the drug payload.

This compound: This linker features a bromoacetyl group at the terminus of a polyethylene glycol (PEG) chain.[] The bromoacetyl group reacts with a thiol via a nucleophilic substitution reaction, forming a highly stable thioether bond. The integrated PEG4 spacer is a key feature, designed to impart hydrophilicity to the entire ADC construct.[3]

dot

ADC_Conjugation_Workflow cluster_linkers 2. Linker Preparation start Start: Purified Antibody & Thiolated Drug prep_ab 1. Buffer Exchange Antibody into amine-free buffer (e.g., PBS, pH 7.2-7.5) start->prep_ab prep_bromo Dissolve Bromo-PEG4-NHS in anhydrous DMSO/DMF prep_smcc Dissolve SMCC in anhydrous DMSO/DMF conjugate1 3. Antibody Activation Add linker solution to antibody (Molar excess of linker) Incubate 30-60 min, RT prep_bromo->conjugate1 prep_smcc->conjugate1 purify1 4. Remove Excess Linker Desalting column (e.g., Zeba™) Equilibrate with PBS, pH 6.5-7.2 conjugate1->purify1 conjugate2 5. Drug Conjugation Add thiol-drug to activated antibody Incubate 1-2 hours, RT purify1->conjugate2 purify2 6. Final ADC Purification Remove excess drug and byproducts (e.g., SEC, Dialysis) conjugate2->purify2 end_node End: Characterize ADC (DAR, Aggregation, Purity) purify2->end_node

References

A Comparative Guide to the Stability of Thioether Bonds: Bromoacetamide vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability and, consequently, the efficacy and safety of bioconjugates. Among the most common methods for thiol-specific modification, reactions involving bromoacetamide and maleimide moieties to form thioether bonds are prevalent. This guide provides an objective, data-driven comparison of the stability of these two linkages, offering insights to inform the selection of the most appropriate chemical strategy for your application.

The covalent bond formed between a thiol group (e.g., from a cysteine residue in a protein) and a reactive partner is the linchpin of many bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The stability of this bond in a physiological environment is paramount. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. This guide delves into the chemical nuances of thioether bonds derived from bromoacetamide and maleimide chemistries, presenting a comparative analysis of their stability profiles.

Executive Summary

Bromoacetamide and maleimide reagents both react with thiols to form a thioether bond, but through different mechanisms that result in significantly different stability profiles. The thioether bond formed from a bromoacetamide is generally considered highly stable and effectively irreversible under physiological conditions. In contrast, the thiosuccinimide linkage resulting from a maleimide reaction is susceptible to a retro-Michael reaction , which can lead to deconjugation. This inherent instability of maleimide-thiol adducts has been a significant concern, particularly for ADCs, and has spurred the development of strategies to mitigate this issue.

Reaction Mechanisms

The fundamental difference in the stability of the two thioether bonds originates from their formation mechanisms.

cluster_bromoacetamide Bromoacetamide Reaction (SN2) cluster_maleimide Maleimide Reaction (Michael Addition) Protein-SH Protein-SH Thioether_B Protein-S-CH2-C(O)-Linker (Stable Thioether) Protein-SH->Thioether_B Nucleophilic Substitution Br-Acetamide Br-CH2-C(O)-Linker Br-Acetamide->Thioether_B HBr HBr Protein-SH_M Protein-SH Thiosuccinimide Protein-S-Succinimide-Linker (Thiosuccinimide Adduct) Protein-SH_M->Thiosuccinimide Michael Addition Maleimide Maleimide-Linker Maleimide->Thiosuccinimide Retro-Michael Retro-Michael Reaction Thiosuccinimide->Retro-Michael

Caption: Reaction mechanisms for thiol conjugation with bromoacetamide and maleimide.

Stability Comparison: A Data-Driven Analysis

The stability of the thioether bond is often challenged in the presence of endogenous thiols, such as glutathione (GSH), which are present at high concentrations in the cytoplasm and at lower levels in plasma. The retro-Michael reaction of maleimide adducts is a key pathway for deconjugation, leading to the transfer of the conjugated payload to other molecules.

Linkage TypeModel SystemConditionHalf-life / % IntactKey Finding
Bromoacetamide-Thioether ADC in mouse plasmain vivoNo measurable systemic drug release over 2 weeks[]Demonstrates high stability in a biological environment.[]
Maleimide-Thiosuccinimide ADC in human plasma7 days incubation~50% intact conjugate[2]Significant deconjugation observed, highlighting the instability of the maleimide linkage.[2]
Maleimide-Thiosuccinimide N-ethylmaleimide-cysteine adductIn presence of glutathioneHalf-lives of conversion from 20-80 hours[3]Demonstrates susceptibility to thiol exchange reactions.
Hydrolyzed Maleimide Maleamic acid conjugateIn blood serumCompletely stable over 7 daysRing-opening hydrolysis of the succinimide ring significantly enhances stability by preventing the retro-Michael reaction.

Factors Influencing Maleimide Conjugate Stability

The stability of maleimide-thiol conjugates is not absolute and can be influenced by several factors:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide adduct can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction. The rate of hydrolysis is dependent on the local chemical environment and pH.

  • Thiol Exchange: The reversibility of the Michael addition allows for the transfer of the maleimide-conjugated molecule to other thiols, a significant issue in the presence of abundant biological thiols like glutathione. This can lead to premature drug release and off-target effects.

  • Local Protein Microenvironment: The stability of a maleimide conjugate on an antibody can be influenced by the local microenvironment of the conjugation site.

Experimental Protocols

To aid researchers in evaluating the stability of their own bioconjugates, we provide generalized protocols for assessing stability in the presence of glutathione and in plasma.

Protocol 1: Stability Assessment in the Presence of Glutathione

This protocol is designed to assess the susceptibility of a bioconjugate to thiol exchange.

Start Prepare bioconjugate and glutathione solutions in PBS Incubate Incubate bioconjugate with 10-fold excess of glutathione at 37°C Start->Incubate Aliquots Withdraw aliquots at various time points Incubate->Aliquots Analysis Analyze aliquots by HPLC-MS Aliquots->Analysis End Quantify remaining intact conjugate and exchange products Analysis->End

Caption: Workflow for assessing conjugate stability in the presence of glutathione.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a stock solution of glutathione in PBS.

  • Mix the bioconjugate and glutathione solutions to achieve a final concentration where glutathione is in significant molar excess (e.g., 10-fold).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction if necessary (e.g., by acidification).

  • Analyze the samples by HPLC-MS to quantify the amount of intact conjugate and any new species formed due to thiol exchange.

Protocol 2: Assessment of ADC Stability in Plasma

This protocol provides a workflow for evaluating the stability of an antibody-drug conjugate in a more physiologically relevant matrix.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or mouse plasma

  • Immunocapture reagents (e.g., anti-human IgG beads)

  • LC-MS system

Procedure:

  • Spike the ADC into plasma at a relevant concentration.

  • Incubate the plasma sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Isolate the ADC from the plasma using immunocapture techniques.

  • Analyze the captured ADC by LC-MS to determine the extent of drug deconjugation.

Conclusion: Making an Informed Choice

The selection between bromoacetamide and maleimide chemistry for thiol conjugation requires a careful consideration of the desired stability profile for the final bioconjugate.

  • For applications demanding high, long-term stability , such as in vivo therapeutics where premature drug release is a major concern, bromoacetamide chemistry offers a more robust and reliable thioether bond. The irreversible nature of the SN2 reaction provides a level of stability that is difficult to achieve with standard maleimide linkers.

  • Maleimide chemistry, while offering faster reaction kinetics at neutral pH, presents a significant stability challenge due to the reversibility of the Michael addition. However, this liability can be mitigated through strategies that promote the hydrolysis of the succinimide ring, effectively "locking" the conjugate. Researchers opting for maleimide chemistry should consider using "self-hydrolyzing" maleimides or implementing a post-conjugation hydrolysis step to enhance stability.

Ultimately, the optimal choice depends on the specific requirements of the application. For many research applications, the convenience of maleimide chemistry may be sufficient. However, for the development of therapeutics, the superior stability of the thioether bond formed from bromoacetamide makes it a compelling alternative that can contribute to a better safety and efficacy profile.

References

A Head-to-Head Comparison: Bromo-PEG4-NHS Ester Versus Iodoacetamide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. The choice of a chemical linker can profoundly influence the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. This guide provides an in-depth, objective comparison of Bromo-PEG4-NHS ester and traditional iodoacetamide linkers, supported by experimental principles and data, to inform the selection of the optimal tool for your bioconjugation needs.

The covalent modification of proteins, particularly at cysteine and lysine residues, is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. While iodoacetamide has long been a standard reagent for targeting cysteine residues, heterobifunctional linkers like this compound offer a more versatile and advantageous approach for creating complex bioconjugates.

Executive Summary: Key Distinctions at a Glance

This compound emerges as a superior choice for creating stable, soluble, and functional bioconjugates that require dual reactivity. Its integrated PEG4 spacer enhances hydrophilicity, mitigating aggregation issues common with hydrophobic payloads. While iodoacetamide is a highly reactive and effective agent for cysteine alkylation, its use is often limited to single-point modifications and it can be prone to off-target reactions.

In-Depth Analysis: A Comparative Breakdown

FeatureThis compoundIodoacetamide Linker
Reactive Ends Bromoacetamido (for thiols) & NHS ester (for primary amines)Iodoacetyl (for thiols)
Primary Targets Cysteine and Lysine residuesCysteine residues
Key Advantage Heterobifunctionality for dual labeling; enhanced solubility and stability due to PEG4 spacerHigh reactivity towards cysteines
Reactivity Bromoacetamide is generally less reactive than iodoacetamideHigh, with iodide being an excellent leaving group
Specificity Bromoacetamide shows a lower propensity for off-target reactions compared to iodoacetamide, particularly with methionine.Prone to off-target reactions with methionine, histidine, lysine, and the N-terminus, especially at higher pH and concentrations.[1][2]
Resulting Bond Stable thioether bond (from bromoacetamide) and stable amide bond (from NHS ester)Stable thioether bond
Solubility The hydrophilic PEG4 spacer significantly improves the water solubility of the linker and the resulting conjugate.[3][4][5]Typically hydrophobic, which can lead to aggregation when conjugating hydrophobic molecules.
Stability of Conjugate The thioether bond is highly stable. The PEG spacer can also provide steric hindrance, protecting against enzymatic degradation.The thioether bond is very stable.

Delving into the Chemistry: Reaction Mechanisms

The functional advantages of these linkers are rooted in their distinct chemical reactivities.

This compound: A Two-Pronged Approach

The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for the sequential or simultaneous conjugation of two different molecules.

  • Thiol-Reactive Bromoacetamido Group: This group reacts with the thiol (-SH) of a cysteine residue via a nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the bromine, which serves as a good leaving group. This forms a highly stable thioether bond.

  • Amine-Reactive NHS Ester Group: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein. The reaction is a nucleophilic acyl substitution, forming a stable amide bond. This reaction is most efficient at a pH of 8.0-9.0.

G cluster_0 This compound Reaction Bromo-PEG4-NHS_Ester This compound Conjugate Dual-Labeled Protein Conjugate Bromo-PEG4-NHS_Ester->Conjugate reacts with Protein Protein Cysteine Cysteine (-SH) Protein->Cysteine Lysine Lysine (-NH2) Protein->Lysine Cysteine->Conjugate forms thioether bond Lysine->Conjugate forms amide bond

Sequential conjugation using this compound.
Iodoacetamide: The Classic Cysteine Alkylator

Iodoacetamide is a well-established reagent for the alkylation of cysteine residues. Its reactivity stems from the iodoacetyl group. Similar to the bromoacetamido group, it reacts with cysteine thiols via an SN2 reaction to form a stable thioether bond. The iodide ion is an excellent leaving group, making iodoacetamide highly reactive.

G cluster_1 Iodoacetamide Reaction Iodoacetamide Iodoacetamide Alkylated_Protein Alkylated Protein Iodoacetamide->Alkylated_Protein reacts with Protein_Cys Protein with Cysteine (-SH) Protein_Cys->Alkylated_Protein forms thioether bond

Cysteine alkylation with iodoacetamide.

Key Advantages of this compound Over Iodoacetamide Linkers

Enhanced Hydrophilicity and Reduced Aggregation

Many therapeutic payloads are hydrophobic, and their conjugation to proteins can lead to aggregation, reduced solubility, and rapid clearance from circulation. The PEG4 spacer in this compound is hydrophilic, creating a hydration shell around the conjugate. This "stealth" effect masks the hydrophobicity of the payload, improving the overall water solubility of the ADC and preventing aggregation.

Improved Pharmacokinetics

The hydrophilic PEG spacer can reduce non-specific interactions with serum proteins and non-target cells. This leads to a longer circulation half-life and allows for greater accumulation of the conjugate at the target site.

Controlled Heterobifunctionality

The ability to react with two different functional groups (thiols and amines) provides greater control over the conjugation process. This is particularly advantageous in the synthesis of complex molecules like ADCs, where a drug can be attached to a cysteine residue and the entire construct can then be linked to a targeting antibody via a lysine residue.

Higher Drug-to-Antibody Ratio (DAR)

By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules to an antibody, potentially leading to enhanced potency.

Reduced Off-Target Reactions

While both bromoacetamide and iodoacetamide can react with other nucleophilic amino acid residues, studies suggest that iodine-containing reagents are more prone to off-target modifications, particularly with methionine residues. This can lead to a loss of protein function and complicate the analysis of the final conjugate. The comparatively lower reactivity of bromoacetamide can offer a more controlled and specific conjugation.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for the dual labeling of a protein with a payload and another molecule using this compound. Optimization will be required for specific proteins and payloads.

Materials:

  • Protein of interest containing both cysteine and lysine residues

  • This compound

  • Payload with a compatible reactive group for the NHS ester

  • Reaction Buffer 1 (Thiol-reactive): Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reaction Buffer 2 (Amine-reactive): 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Reduction: If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP in Reaction Buffer 1 for 1 hour at room temperature. Remove the excess TCEP using a desalting column.

  • Thiol-Reactive Conjugation: Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution. Add a 10- to 20-fold molar excess of the this compound to the reduced protein solution. Incubate for 2 hours at room temperature in the dark.

  • Purification: Remove excess this compound using a desalting column, exchanging the buffer to Reaction Buffer 2.

  • Amine-Reactive Conjugation: Add the payload (with a primary amine) to the purified, bromo-linked protein. The molar ratio will depend on the desired degree of labeling. Incubate for 1-4 hours at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

G cluster_workflow Dual-Labeling Experimental Workflow Start Start Reduction Protein Reduction (if needed) Start->Reduction Thiol_Reaction Thiol-Reactive Conjugation (this compound) Reduction->Thiol_Reaction Purification1 Purification (Desalting) Thiol_Reaction->Purification1 Amine_Reaction Amine-Reactive Conjugation (Payload) Purification1->Amine_Reaction Quenching Quenching Amine_Reaction->Quenching Purification2 Final Purification Quenching->Purification2 Characterization Characterization Purification2->Characterization End End Characterization->End

Workflow for dual labeling with this compound.
General Protocol for Protein Alkylation with Iodoacetamide

This protocol is for the standard alkylation of cysteine residues.

Materials:

  • Protein of interest

  • Iodoacetamide

  • Reaction Buffer: PBS or Tris buffer, pH 7.5-8.5

  • Reducing agent (e.g., DTT or TCEP)

  • Anhydrous DMSO or DMF (if needed)

  • Desalting column

Procedure:

  • Protein Reduction: Reduce the protein with a 10-fold molar excess of DTT or TCEP in the reaction buffer for 1 hour at 37°C.

  • Alkylation: Prepare a fresh stock solution of iodoacetamide. Add a 2 to 5-fold molar excess of iodoacetamide over the reducing agent. Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol like DTT or 2-mercaptoethanol.

  • Purification: Purify the alkylated protein using a desalting column.

Conclusion

While iodoacetamide remains a workhorse for cysteine alkylation, the advantages offered by this compound in terms of dual functionality, enhanced solubility, and improved pharmacokinetic properties make it a more versatile and often superior choice for the development of sophisticated bioconjugates. The inclusion of the PEG4 spacer addresses key challenges in drug development, particularly the issue of aggregation with hydrophobic payloads. For researchers aiming to create complex, stable, and highly functional biomolecules, this compound represents a significant advancement over traditional iodoacetamide linkers.

References

A Researcher's Guide to Protein Labeling: A Comparative Analysis of Bromo-PEG4-NHS Ester and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and quantifiable labeling of proteins is a cornerstone of modern biological research. The ability to attach probes, tags, or therapeutic payloads to proteins enables a deeper understanding of their function, localization, and interactions. Bromo-PEG4-NHS ester has emerged as a versatile tool in this field, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with other common protein labeling reagents, supported by experimental data and detailed protocols to inform the selection of the most appropriate labeling strategy.

At a Glance: Comparison of Protein Labeling Chemistries

The choice of a protein labeling reagent is dictated by the specific application, the available functional groups on the target protein, and the desired level of labeling control. This table summarizes the key features of this compound and its common alternatives.

FeatureThis compoundStandard NHS Esters (e.g., Biotin-NHS)Maleimide Reagents (e.g., Maleimide-PEG4)Click Chemistry (e.g., DBCO-NHS Ester)
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Site-specifically incorporated azide or alkyne
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl SubstitutionMichael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Specificity Moderate to Low (targets multiple lysines)Moderate to Low (targets multiple lysines)High (targets less abundant cysteines)Very High (bioorthogonal)
Control over Degree of Labeling (DoL) Moderate; can be challenging to achieve homogeneityModerate; can be challenging to achieve homogeneityHigher than NHS esters due to fewer target sitesHigh; enables precise control over stoichiometry
Resulting Linkage Stable Amide BondStable Amide BondStable Thioether BondStable Triazole Ring
Linkage Stability HighHighHighVery High; resistant to enzymatic cleavage[1][2]
Key Advantage Bifunctional potential (amine and potential thiol reactivity)Simplicity and wide availability of reagentsHigh specificity for cysteine residuesUnparalleled specificity and control[3]
Considerations Potential for heterogeneous labeling; bromo group can have side reactions.Heterogeneous labeling can impact protein function[4]; hydrolysis of NHS ester is a competing reaction[5].Requires accessible cysteine residues, which may need to be genetically engineered.Requires pre-modification of the protein with an azide or alkyne handle.

Quantitative Performance of Labeling Reagents

Achieving an optimal and reproducible degree of labeling (DoL) is critical for quantitative studies. The following table presents a comparative overview of the expected performance of different labeling strategies.

ParameterThis compoundMaleimide ReagentsClick Chemistry
Typical Labeling Efficiency Variable (5-50% for specific DoL)Generally high for accessible thiolsHigh to very high (>90%)
Homogeneity of Labeled Product Low to moderate; often results in a mixture of species.Moderate to highHigh; produces a well-defined, homogeneous product.
Impact on Protein Function Can be significant if labeling occurs in or near active/binding sites due to random nature.Generally lower impact than NHS esters due to more targeted labeling.Minimal impact due to site-specific nature of the modification.
Stability in Biological Media Amide bond is highly stable.Thioether bond is highly stable.Triazole linkage is exceptionally stable and resistant to cleavage.

Experimental Workflows and Protocols

Detailed and reproducible protocols are essential for successful protein labeling and quantification. Below are representative workflows and protocols for protein labeling and the determination of the degree of labeling.

General Protein Labeling Workflow

The overall workflow for labeling proteins is conceptually similar across different reagents, with key differences in the reaction conditions and the target functional groups.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quantification Protein_Prep Protein Preparation (Buffer Exchange) Reaction Incubation Protein_Prep->Reaction Reagent_Prep Reagent Dissolution Reagent_Prep->Reaction Purification Removal of Excess Reagent (e.g., Dialysis, SEC) Reaction->Purification Quantification Degree of Labeling (DoL) & Functional Analysis Purification->Quantification G cluster_sample Sample Preparation cluster_lcms LC-MS/MS cluster_data Data Analysis Labeled_Protein Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_Protein->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Database Search & Quantification MS_Analysis->Data_Analysis G cluster_goal Experimental Goal cluster_strategy Labeling Strategy Goal High Specificity & Homogeneity Required? Site_Specific Site-Specific Labeling (e.g., Click Chemistry) Goal->Site_Specific Yes Random Random Labeling (e.g., NHS Ester) Goal->Random No

References

A Comparative Guide to the Long-Term Stability of Bromo-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the long-term stability of bioconjugates is a critical factor influencing their efficacy, shelf-life, and overall success in therapeutic and diagnostic applications. This guide provides an objective comparison of the stability of Bromo-PEG4-NHS ester conjugates with alternative bioconjugation chemistries, supported by established chemical principles and experimental considerations.

This compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a bromoacetamide group for reaction with thiols.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] The stability of conjugates formed using this linker is largely dictated by the stability of the resulting amide and thioether bonds, as well as the inherent stability of the linker itself under various conditions.

Key Stability-Influencing Factors for NHS Ester Conjugates

The primary concern for the stability of unconjugated this compound, and a critical factor during the conjugation process, is the susceptibility of the NHS ester to hydrolysis.[3][4] This hydrolysis competes with the desired amidation reaction, potentially reducing conjugation efficiency.

pH and Temperature: The rate of NHS ester hydrolysis is highly dependent on pH and temperature. As the pH increases, the half-life of the NHS ester dramatically decreases. For instance, the half-life of an NHS ester can be several hours at pH 7, but only minutes at pH 9. Similarly, higher temperatures accelerate the rate of hydrolysis. The optimal pH for NHS ester conjugation reactions is generally between 7.2 and 8.5.

Comparison with Alternative Conjugation Chemistries

The choice of conjugation chemistry can significantly impact the stability and performance of the resulting bioconjugate. Here, we compare NHS ester chemistry with other common alternatives.

FeatureThis compound ChemistryClick Chemistry (e.g., SPAAC, CuAAC)Maleimide Chemistry
Reactive Groups NHS ester (reacts with primary amines), Bromoacetamide (reacts with thiols)Azide and AlkyneMaleimide (reacts with thiols)
Reaction Speed FastVery FastFast
Specificity High for primary aminesVery High (Bioorthogonal)High for thiols
Stability of Linkage Stable amide bondStable triazole ringThioether bond (can undergo retro-Michael addition)
Reagent Stability NHS ester is highly susceptible to hydrolysisAzides and alkynes are generally stable in aqueous buffersMaleimides can hydrolyze at pH > 7.5
Biocompatibility GoodExcellent (SPAAC); Copper catalyst in CuAAC can be toxicGood
Key Advantage Well-established, simple one-step reaction with aminesHigh specificity and efficiency, bioorthogonal natureEfficient thiol-specific conjugation
Considerations Potential for hydrolysis of NHS ester, leading to reduced yieldCan be a two-step process to introduce azide/alkyne handlesPotential for maleimide ring opening and exchange reactions

Experimental Protocols

To assess the long-term stability of this compound conjugates, a comprehensive stability testing plan should be established. This plan should outline the storage conditions, time points for testing, and the analytical methods to be used.

1. Protocol for Assessing Hydrolytic Stability of Unconjugated this compound

This protocol aims to determine the rate of hydrolysis of the NHS ester in an aqueous buffer.

  • Materials:

    • This compound

    • Amine-free buffer (e.g., phosphate buffer) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

    • Initiate the hydrolysis by diluting the stock solution into the amine-free buffer at a defined temperature (e.g., 25°C).

    • Monitor the hydrolysis of the NHS ester over time by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide.

    • Calculate the half-life of the NHS ester at each pH value by plotting the change in absorbance over time.

2. Protocol for Long-Term Stability Study of a Protein-Bromo-PEG4-NHS Conjugate

This protocol evaluates the stability of the final bioconjugate under various storage conditions.

  • Materials:

    • Purified protein-Bromo-PEG4-NHS conjugate

    • Storage buffers (e.g., PBS) with and without stabilizers (e.g., glycerol, trehalose)

    • Analytical instruments (e.g., SEC-HPLC, SDS-PAGE, Mass Spectrometry)

  • Procedure:

    • Aliquot the purified conjugate into different storage buffers and conditions (e.g., 4°C, -20°C, -80°C).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve samples for analysis.

    • Size Exclusion Chromatography (SEC-HPLC): Analyze the samples to detect the formation of aggregates or fragments.

    • SDS-PAGE: Assess the integrity of the conjugate and check for any degradation products.

    • Mass Spectrometry: Confirm the identity and integrity of the conjugate, and identify any modifications or degradation.

    • Functional Assay: If applicable, perform a functional assay (e.g., binding affinity, enzymatic activity) to determine if the biological activity of the protein is retained over time.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.

G cluster_0 NHS Ester Reaction Pathways reagent This compound conjugate Stable Amide Bond (Bromo-PEG4-Protein) reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed Ester (Inactive) reagent->hydrolyzed Hydrolysis (Competing Reaction) protein Protein-NH2 protein->conjugate water H2O (Hydrolysis) water->hydrolyzed

Caption: Competing reactions of this compound.

G cluster_1 Bioconjugate Stability Testing Workflow start Prepare Conjugate aliquot Aliquot into Storage Conditions (Temperature, Buffer) start->aliquot storage Long-Term Storage aliquot->storage sampling Sample at Time Points storage->sampling analysis Analytical Testing (SEC-HPLC, SDS-PAGE, MS, Functional Assay) sampling->analysis data Data Analysis & Stability Assessment analysis->data

Caption: Workflow for long-term stability assessment.

Conclusion

The long-term stability of this compound conjugates is dependent on the formation of a stable amide bond and the integrity of the linker. While the NHS ester itself is prone to hydrolysis, this can be mitigated by optimizing conjugation conditions and proper storage of the reagent. For applications requiring the highest degree of stability and bioorthogonality, alternative chemistries like click chemistry may be preferable. A thorough stability testing program is essential to ensure the quality, efficacy, and shelf-life of any bioconjugate intended for research or therapeutic use.

References

Safety Operating Guide

Essential Safety and Operational Guide for Bromo-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal protocols for Bromo-PEG4-NHS ester, a heterobifunctional crosslinker used in bioconjugation and drug development. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the reagent.

Understanding the Compound and Its Hazards

This compound is a polyethylene glycol (PEG)-based linker containing two reactive groups: a bromoacetamide and an N-hydroxysuccinimide (NHS) ester.[1] The bromoacetamide group selectively reacts with thiol groups (e.g., on cysteine residues), while the NHS ester couples with primary amines (e.g., on lysine residues).[1][2] The PEG4 spacer is hydrophilic and increases solubility in aqueous media.[2]

While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, analogous NHS esters are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] The NHS ester group is highly susceptible to hydrolysis in the presence of moisture.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C17H27BrN2O9
Molecular Weight ~483.3 g/mol
Solubility DMSO, DCM, DMF
Storage -20°C, desiccated

Personal Protective Equipment (PPE)

Due to the potential hazards, a multi-layered approach to PPE is mandatory. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldProtects against splashes of the chemical or its solvents, which can cause serious eye irritation. A face shield is recommended when handling larger quantities.
Skin and Body Protection Chemical-Resistant Lab CoatProvides a primary barrier against accidental spills.
Chemical-Resistant GlovesNitrile or other chemically resistant gloves are essential to prevent skin contact.
Full-Body CoverageLong pants and closed-toe shoes are required to protect the skin.
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially in its solid form or when making solutions, must be conducted in a certified chemical fume hood to prevent inhalation of powders or solvent vapors.
Dust Mask (e.g., N95)Recommended when weighing or handling the solid powder to minimize inhalation risk.

Step-by-Step Handling and Operational Protocol

Proper handling is crucial to prevent exposure and maintain the reactivity of the NHS ester.

Protocol for Handling this compound:

  • Preparation: Before retrieving the reagent from storage, prepare the workspace within the chemical fume hood. Ensure all necessary equipment, solvents, and waste containers are present.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the vial, which would hydrolyze the reactive NHS ester.

  • Weighing and Dissolving (in a Fume Hood):

    • If using the solid form, carefully weigh the desired amount in the fume hood. A dust mask is recommended during this step.

    • Dissolve the solid in an anhydrous (dry) solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity and low water content to preserve the ester's reactivity.

  • Aliquoting and Storage of Stock Solutions:

    • It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated opening and closing of the main stock.

    • Store aliquots at -20°C in tightly sealed vials with desiccant.

Disposal Plan: Deactivation and Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste. The primary goal of the disposal procedure is to "quench" or deactivate the reactive NHS ester group.

Deactivation (Quenching) Protocol:

This protocol is for deactivating small quantities of unreacted this compound waste.

StepProcedureRationale
1. Prepare Quenching Solution Choose one of the following options: • Amine Quenching: 1 M Tris or Glycine solution. • Hydrolysis: 1 M Sodium Hydroxide (NaOH) or 1 M Sodium Bicarbonate (NaHCO₃).An amine-containing solution will react with and consume the NHS ester. A basic solution will rapidly hydrolyze the NHS ester.
2. Quench the Reagent In a designated fume hood, add the quenching solution to the waste containing this compound. Use a volume of quenching solution at least 10 times greater than the volume of the chemical waste.This ensures the complete deactivation of the reactive NHS ester.
3. Reaction Time Stir the mixture at room temperature for at least one hour. For hydrolysis, allowing it to stand for several hours is also effective.Provides sufficient time for the quenching reaction to complete.
4. Waste Collection Transfer the resulting solution to a clearly labeled hazardous waste container. The label must include all chemical components, including reaction byproducts.Proper labeling is required for safe disposal by your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Solid Waste:

  • All solid materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be collected in a sealed bag or container designated for solid chemical waste.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_reagent Equilibrate Reagent to RT prep_hood->prep_reagent handle_weigh Weigh Solid prep_reagent->handle_weigh Proceed to handling handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use handle_aliquot Aliquot for Storage handle_dissolve->handle_aliquot disp_liquid Unreacted Liquid Waste handle_use->disp_liquid Generate liquid waste disp_solid Contaminated Solid Waste handle_use->disp_solid Generate solid waste disp_quench Quench Liquid Waste (e.g., with 1M Tris or NaOH) disp_liquid->disp_quench disp_collect_solid Collect in Hazardous Solid Waste Container disp_solid->disp_collect_solid disp_collect_liquid Collect in Hazardous Liquid Waste Container disp_quench->disp_collect_liquid

Caption: Workflow for this compound: From preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.